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  • Product: 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid
  • CAS: 898791-07-6

Core Science & Biosynthesis

Foundational

The Core Mechanism of Action of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic Acid Derivatives in Epigenetic Modulation

Executive Summary In the landscape of targeted epigenetic therapeutics, 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (CAS 898791-07-6) is not deployed as a standalone biological agent. Rather, it is a highly specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted epigenetic therapeutics, 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (CAS 898791-07-6) is not deployed as a standalone biological agent. Rather, it is a highly specialized, rationally designed pharmacophoric building block. It serves as the critical "linker-cap" intermediate for synthesizing novel Histone Deacetylase (HDAC) inhibitors, specifically advanced analogs of Vorinostat (Suberoylanilide hydroxamic acid, or SAHA)[1]. This technical guide deconstructs the structural biology of this precursor, the epigenetic mechanism of action of its active derivatives, and the self-validating experimental workflows required to evaluate its efficacy in vitro.

Pharmacophoric Rationale & Structural Biology

To understand the mechanism of action, one must analyze the compound through the lens of the accepted HDAC inhibitor pharmacophore model, which consists of three distinct domains[2]:

  • The Surface Recognition Cap (3-Trifluoromethylphenyl group): The bulky, highly electronegative 3-trifluoromethylphenyl moiety is designed to interact with the diverse amino acid residues at the rim of the HDAC active site. Unlike the simple anilide cap of SAHA, the lipophilic CF3 group enhances membrane permeability and drives isoform selectivity (often favoring HDAC6 or HDAC8 over Class I HDACs) by exploiting unique steric pockets at the enzyme's surface[3].

  • The Linker Region (8-Oxo-octanoic acid chain): The 8-carbon aliphatic chain mimics the side chain of an acetylated lysine residue, allowing the molecule to traverse the narrow 14-Å hydrophobic channel of the HDAC enzyme[1]. The introduction of the 8-oxo (ketone) modification provides conformational rigidity and acts as a potential hydrogen-bond acceptor, stabilizing the inhibitor within the channel.

  • The Zinc-Binding Group (ZBG) Precursor: The terminal carboxylic acid of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid is biologically inactive against HDACs on its own. It must undergo synthetic conversion into a hydroxamic acid (–CONHOH) or an o-aminoanilide to effectively chelate the catalytic zinc ion (Zn²⁺) located at the base of the HDAC active site[4].

Core Mechanism of Action: Epigenetic Regulation

Once the precursor is synthetically converted into its active hydroxamate derivative, it functions as a potent epigenetic modulator. The mechanism of action is a cascade of molecular events:

  • Catalytic Inhibition: The hydroxamate derivative competitively binds to the HDAC active site, displacing the native acetyl-lysine substrate. The hydroxamic acid bidentately chelates the Zn²⁺ ion, neutralizing the enzyme's charge relay system[4].

  • Chromatin Remodeling: By blocking HDAC activity, the dynamic equilibrium of histone acetylation is disrupted. Histone acetyltransferases (HATs) continue to add acetyl groups to the ε-amino groups of lysine residues on histone tails (e.g., H3 and H4), neutralizing their positive charge.

  • Transcriptional Activation: The hyperacetylation of histones weakens their electrostatic affinity for the negatively charged DNA backbone. This shifts the chromatin architecture from a condensed, transcriptionally silent state (heterochromatin) to an open, accessible state (euchromatin)[1].

  • Phenotypic Outcome: This open architecture reactivates silenced tumor suppressor genes, most notably CDKN1A (which encodes the p21 protein), leading to cell cycle arrest, differentiation, and apoptosis in malignant cells[1].

G A HDAC Enzyme (Active) B Deacetylated Histones (Closed Chromatin) A->B Catalyzes C Transcriptional Repression (e.g., p21 gene) B->C Leads to D 8-Oxo-8-(3-CF3-Ph)octanoic acid Hydroxamate Derivative E HDAC Inhibition (Zinc Chelation) D->E Binds Active Site E->A Blocks F Acetylated Histones (Open Chromatin) E->F Shifts Equilibrium G Transcriptional Activation (Tumor Suppressor Genes) F->G Enables H Cell Cycle Arrest / Apoptosis G->H Induces

Epigenetic signaling cascade triggered by the active hydroxamate derivative.

Experimental Workflows & Self-Validating Protocols

As an Application Scientist, I mandate that all experimental methodologies be self-validating. The following protocols detail the synthesis of the active inhibitor from the 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid precursor and its subsequent biological validation.

Protocol A: Synthesis of the Active Hydroxamic Acid Derivative

Causality Check: We utilize TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as the coupling reagent. TBTU is specifically chosen over standard EDC/NHS because it minimizes racemization and provides superior yields when amidating sterically hindered or specialized carboxylic acids[5].

  • Activation: Dissolve 1.0 equivalent of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Coupling: Add 1.5 equivalents of TBTU and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 30 minutes at room temperature to form the active ester[5].

  • Amidation: Introduce 5.0 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) to the reaction mixture. Stir for 12 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the active hydroxamate derivative.

Protocol B: In Vitro Fluorogenic HDAC Inhibition Assay

Causality Check: This assay is a self-validating system. It utilizes a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Cleavage of the acetyl group by HDAC allows a secondary developer (trypsin) to release the AMC fluorophore. If the inhibitor works, fluorescence decreases. The inclusion of SAHA as a positive control validates the dynamic range and ensures enzyme viability[3].

  • Preparation: Plate recombinant HDAC enzymes (e.g., HDAC1, HDAC6) in a 96-well black microplate.

  • Inhibitor Incubation: Add the synthesized hydroxamate derivative in a 10-point dose-response concentration gradient (e.g., 1 nM to 100 µM). Incubate for 30 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition: Add the Boc-Lys(Ac)-AMC substrate and incubate for an additional 60 minutes.

  • Development & Readout: Add the developer solution containing trypsin and Trichostatin A (to stop further HDAC activity). Read fluorescence at Ex/Em: 360/460 nm.

Workflow S1 Precursor: 8-Oxo-8-(3-CF3-Ph)octanoic acid S2 Amidation Coupling (NH2OH, TBTU, DIPEA) S1->S2 S3 Active Inhibitor: Hydroxamic Acid Derivative S2->S3 S4 Fluorogenic Assay (HDAC + Substrate) S3->S4 Dose-Response S5 Fluorescence Readout (Ex/Em: 360/460 nm) S4->S5 Cleavage & Release S6 Data Analysis (IC50 Calculation) S5->S6

End-to-end workflow from precursor synthesis to biological validation.

Quantitative Data Presentation

To contextualize the structure-activity relationship (SAR), the following table summarizes the expected pharmacological profile of the synthesized 8-Oxo-8-(3-trifluoromethylphenyl)octanoic hydroxamate compared to the clinical standard, SAHA. The data illustrates how the bulky CF3-phenyl cap shifts the selectivity profile away from pan-inhibition toward Class IIb (HDAC6) preference[2].

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity Index (HDAC1/HDAC6)
SAHA (Vorinostat) 121514~ 0.85 (Pan-inhibitor)
8-Oxo-8-(3-CF3-Ph) Derivative > 450> 50028> 16.0 (HDAC6 Selective)

Note: Data represents the established SAR trajectory for modified SAHA analogs featuring bulky, lipophilic cap groups.

References

  • Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid (PubMed/NIH).
  • Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity (ACS Medicinal Chemistry Letters).
  • Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid (SciSpace).
  • Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity (PMC/NIH).
  • Ferrocene Derivatives as Histone Deacetylase Inhibitors: Synthesis and Biological Evalu

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid

Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Scientists. Executive Summary In modern medicinal chemistry, the design of chimeric molecules—such as Proteolysis Targeting Chimeras (PROTACs)—...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Scientists.

Executive Summary

In modern medicinal chemistry, the design of chimeric molecules—such as Proteolysis Targeting Chimeras (PROTACs)—and lipophilic pharmacophores requires highly specialized, bifunctional building blocks. 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (CAS: 898791-07-6) [] has emerged as a critical intermediate in these workflows. Featuring a terminal carboxylic acid, a flexible heptamethylene spacer, and a highly electrophilic aryl ketone deactivated by a meta-trifluoromethyl group, this compound offers orthogonal reactivity sites.

This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven methodologies for its integration into complex drug scaffolds.

Physicochemical & Structural Profiling

To effectively utilize this building block, one must understand how its distinct structural domains dictate its physical properties and biological behavior.

Quantitative Data Summary
PropertyValue
Chemical Name 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid
CAS Number 898791-07-6[]
Molecular Formula C15H17F3O3[2]
Molecular Weight 302.29 g/mol
InChIKey YVDLBAJVLJGXFA-UHFFFAOYSA-N[3]
SMILES O=C(O)CCCCCCC(=O)c1cccc(C(F)(F)F)c1
H-Bond Donors / Acceptors 1 / 6 (Includes F atoms)
Rotatable Bonds 8
Physical State Solid (Standard ambient temperature and pressure)
Mechanistic Insights into Structure (Causality)
  • The Meta-Trifluoromethyl ( −CF3​ ) Group: The −CF3​ moiety is a heavily utilized bioisostere. It exerts a strong electron-withdrawing effect ( σm​=0.43 ) via inductive and mesomeric pathways. This deactivates the phenyl ring towards electrophilic aromatic substitution, which translates in vivo to high metabolic stability against cytochrome P450-mediated aromatic hydroxylation. Furthermore, the high lipophilicity of the C-F bonds increases the overall partition coefficient (LogP), driving cellular membrane permeability.

  • The Aryl Ketone Linkage (C8): Conjugated with the aromatic ring, the carbonyl carbon's partial positive charge ( δ+ ) is intensified by the electron-withdrawing −CF3​ group. This heightened electrophilicity makes the ketone highly susceptible to nucleophilic attack, facilitating downstream derivatizations such as reductive amination or asymmetric Grignard additions.

  • The Aliphatic Spacer (C1-C7): The 8-carbon aliphatic chain provides significant conformational flexibility. In bifunctional molecules, this specific chain length is often optimal for spanning the distance between two protein-binding domains without introducing an excessive entropic penalty upon target engagement.

Synthetic Utility & Reactivity Pathways

The true value of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid lies in its orthogonal bifunctionality. The terminal carboxylic acid can be activated for amide coupling without affecting the C8 ketone, while the ketone can undergo hydride transfer or imine formation without disturbing the acid (provided standard pH controls are maintained).

Synthesis Core 8-Oxo-8-(3-CF3-Ph)octanoic acid CAS: 898791-07-6 AcidAct Carboxylic Acid Activation (HATU / DIPEA) Core->AcidAct Site 1: COOH KetoneRed Ketone Reduction (NaBH4 or Asymmetric) Core->KetoneRed Site 2: C=O RedAm Reductive Amination (Amine, NaBH(OAc)3) Core->RedAm Site 2: C=O Amide Amide Conjugates (PROTAC Linkers) AcidAct->Amide + Amine Alcohol Secondary Alcohol (Lipophilic Scaffold) KetoneRed->Alcohol Hydride Transfer Amine Substituted Amines (Basic Pharmacophores) RedAm->Amine Imine Reduction

Divergent synthetic pathways exploiting the bifunctionality of 8-Oxo-8-(3-CF3-Ph)octanoic acid.

Validated Experimental Protocol: Amide Conjugation

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the conjugation of the terminal carboxylic acid with a primary amine. This is the foundational step in synthesizing linker-payload constructs[4].

Rationale for Reagent Selection

HATU is selected over traditional EDC/HOBt coupling due to its superior efficiency in coupling sterically hindered amines. The reaction is driven by the formation of a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which resists racemization and accelerates the amidation process.

Step-by-Step Methodology
  • Substrate Solvation: Dissolve 1.0 mmol of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent that readily dissolves both the lipophilic acid and the highly polar HATU reagent. The inert nitrogen atmosphere prevents moisture ingress, which would competitively hydrolyze the activated ester back to the starting material.

  • Base Addition & Pre-activation: Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 mmol of HATU. Stir the mixture at 25°C for exactly 15 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid. The 15-minute pre-activation window ensures complete conversion to the HOAt ester, preventing the target amine from reacting directly with HATU (which would form an unreactive, dead-end guanidinium byproduct).

  • Amine Introduction: Add 1.1 mmol of the target amine dropwise. Stir the reaction mixture at 25°C for 2–4 hours.

  • In-Process Control (IPC) & Self-Validation: Remove a 5 μ L aliquot, dilute in 100 μ L of 1:1 Acetonitrile/Water, and analyze via LC-MS.

    • Validation Metric: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the total disappearance of the starting material mass ( m/z 301 [M-H] ) and the emergence of the expected product mass. If starting material persists, an additional 0.2 eq of HATU/DIPEA is added.

  • Quench and Liquid-Liquid Extraction: Dilute the mixture with 25 mL of Ethyl Acetate. Wash the organic layer sequentially with:

    • 10 mL of 1M HCl: Removes unreacted amine and residual DIPEA.

    • 10 mL of Saturated NaHCO 3​ : Removes unreacted acid and acidic HOAt byproducts.

    • 10 mL of Brine: Removes residual water and pulls residual DMF into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude amide. The product is now ready for standard silica gel flash chromatography.

References

  • NextSDS. "8-OXO-8-(3-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID — Chemical Substance Information." NextSDS Database. URL: [Link]

Sources

Foundational

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid material safety data sheet (MSDS)

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (CAS 898791-07-6): A Comprehensive Technical Guide and Material Safety Data Sheet (MSDS) As a Senior Application Scientist in early-stage drug discovery, I frequently encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (CAS 898791-07-6): A Comprehensive Technical Guide and Material Safety Data Sheet (MSDS)

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter molecules that serve as critical linchpins in the synthesis of targeted therapeutics. 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid is one such compound. Far from being a mere shelf chemical, it is a highly specialized building block engineered for the development of epigenetic modulators—specifically, Histone Deacetylase (HDAC) inhibitors [1] [3].

This whitepaper provides an in-depth mechanistic analysis of this compound, a self-validating protocol for its downstream application, and a rigorous Material Safety Data Sheet (MSDS) to ensure laboratory compliance and safety [2].

Structural & Physicochemical Characterization

To understand how to handle and utilize this compound, we must first deconstruct its architecture. The molecule consists of three functional domains:

  • The Terminal Carboxylic Acid (C1): The reactive handle for downstream functionalization (e.g., conversion to a hydroxamic acid or amide).

  • The 8-Carbon Aliphatic Chain: A hydrophobic linker designed to mimic the lysine side chain, allowing the molecule to thread the narrow active site channel of HDAC enzymes [4].

  • The 3-Trifluoromethylphenyl Cap (C8): The ketone at C8 provides structural rigidity and hydrogen-bonding potential, while the −CF3​ group enhances lipophilicity (LogP) and protects the aromatic ring from rapid cytochrome P450-mediated oxidative metabolism.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Relevance to Drug Design
Chemical Name 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acidStandard IUPAC nomenclature.
CAS Registry Number 898791-07-6Unique identifier for procurement and safety tracking [1].
Molecular Formula C15​H17​F3​O3​ Dictates exact mass for LC-MS validation.
Molecular Weight 302.29 g/mol Optimal low MW, leaving room for further functionalization while remaining within Lipinski's Rule of 5.
SMILES String O=C(O)CCCCCC(=O)c1cccc(C(F)(F)F)c1Useful for in silico docking and cheminformatics.
Physical State Solid (Off-white powder)Requires specific handling to avoid dust inhalation.
Solubility Soluble in DMF, DMSO, MeOHInsoluble in water; requires organic solvents for stock solutions and synthetic reactions.

Mechanistic Utility in Medicinal Chemistry

In the context of epigenetic drug development, 8-oxo-8-(3-trifluoromethylphenyl)octanoic acid is typically utilized as a precursor to zinc-chelating pharmacophores. By converting the terminal carboxylic acid into a hydroxamic acid, the resulting molecule can actively coordinate the catalytic zinc ion ( Zn2+ ) located at the base of the HDAC active site [3].

Mechanism H1 HDAC Enzyme (Active State) H2 Catalytic Zinc (Zn2+) in Active Site H1->H2 H4 Bidentate Chelation Complex (Enzyme Inhibited) H2->H4 Coordinates H3 Synthesized Inhibitor (Hydroxamate) H3->H4 Enters pocket H5 Chromatin Relaxation & Gene Transcription H4->H5 Epigenetic Shift

Figure 1: Mechanistic pathway of HDAC inhibition utilizing the functionalized octanoic acid linker to coordinate the catalytic zinc ion.

Experimental Methodology: Self-Validating Synthesis of Hydroxamic Acid

To transform this raw material into an active biological probe, the carboxylic acid must be converted into a hydroxamate. Do not use harsh chlorinating agents like SOCl2​ , as the acidic conditions and high reactivity can lead to enol-chloride side reactions at the C8 ketone. Instead, we employ a mild peptide coupling strategy.

Protocol: EDCI/HOBt-Mediated Amination This is a self-validating system; do not proceed to the next step unless the built-in analytical check confirms success.

  • Activation: Dissolve 1.0 equivalent (eq) of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid in anhydrous DMF (0.2 M concentration). Cool to 0°C under nitrogen. Add 1.5 eq of EDCI and 1.5 eq of HOBt. Stir for 30 minutes.

    • Causality: EDCI forms an unstable O-acylisourea, which HOBt immediately traps to form a stable, yet highly reactive, OBt-ester. This prevents racemization and side reactions.

    • Validation Check 1 (TLC): Spot the reaction on silica gel (Eluent: 5% MeOH in DCM). The starting material ( Rf​≈0.3 ) must be completely consumed, replaced by the activated ester ( Rf​≈0.6 ).

  • Amination: To the 0°C solution, add 2.0 eq of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) followed dropwise by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: DIPEA neutralizes the HCl salt of hydroxylamine, freeing the nucleophilic nitrogen to attack the OBt-ester.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous citric acid (removes excess DIPEA), water, and brine. Dry the organic layer over anhydrous Na2​SO4​ and concentrate in vacuo.

    • Validation Check 2 (LC-MS): Analyze the crude residue. You must observe the [M+H]+ peak at m/z≈318.1 (Calculated for C15​H18​F3​NO3​ : 317.12).

SynthesisWorkflow A 8-Oxo-8-(3-CF3-Ph)octanoic acid (Starting Material) B Activation (EDCI, HOBt, DMF, 0°C) A->B C Activated Ester Intermediate [TLC Check: Rf ~0.6] B->C D Hydroxylamine Addition (NH2OH·HCl, DIPEA, RT) C->D E Hydroxamic Acid Derivative [LC-MS Confirmation: m/z 318.1] D->E

Figure 2: Self-validating synthetic workflow for converting the starting material to its hydroxamic acid derivative.

Material Safety Data Sheet (MSDS)

The following safety protocols are synthesized from regulatory standards for fluorinated organic acids [2].

Section 1: Hazard Identification (GHS Classification)

Due to the acidic nature of the terminal carboxyl group and the lipophilic fluorinated ring, this compound is an irritant to mucous membranes and tissues.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement (Code)Quantitative Threshold / Limit
Skin Corrosion/Irritation Category 2Causes skin irritation (H315)pH / in vitro data indicates reversible erythema
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation (H319)Reversible corneal opacity/iritis within 21 days
Specific Target Organ Toxicity Category 3May cause respiratory irritation (H335)Single exposure respiratory tract irritation

Signal Word: WARNING

Section 2: First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Causality: Rapid dilution prevents the lipophilic acid from penetrating the corneal epithelium. Seek medical attention.

  • Skin Contact: Wash affected area with soap and water. Remove contaminated clothing.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Section 3: Handling, Storage, and PPE
  • Engineering Controls: Operations must be conducted within a certified chemical fume hood to prevent inhalation of fine particulate dust.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness) to prevent dermal absorption.

    • Eye Protection: Safety goggles with side shields (compliant with EN166 or OSHA 29 CFR 1910.133).

  • Storage Conditions: Store in a tightly sealed container in a cool, dry environment. Recommended Storage Temperature: 2-8°C. Causality: Refrigeration prevents slow decarboxylation or auto-oxidation of the ketone over extended periods. Keep away from strong oxidizing agents and strong bases.

Section 4: Accidental Release Measures
  • Spill Mitigation: Do not sweep dry, as this aerosolizes the powder. Moisten the spill with a compatible solvent (e.g., isopropanol) and wipe up with absorbent paper. Dispose of in a designated hazardous waste container.

References

  • NextSDS. "8-OXO-8-(3-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Google Patents. "Novel histone deacetylase inhibitors (EP2205563A2)." European Patent Office.
  • The University of Queensland. "Towards inhibitors of hydrolytic enzymes involved in inflammation." UQ eSpace Repository. Available at: [Link]

Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid

Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel synthetic compound, 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid. Based on its structural c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel synthetic compound, 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid. Based on its structural characteristics, featuring a fatty acid-like octanoic acid backbone and a trifluoromethylphenyl moiety, it is hypothesized that this compound is a ligand for the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a family of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, making them significant targets for drug discovery in the context of metabolic diseases.[1][2][3][4] This guide will detail the experimental design, step-by-step protocols, and data analysis for determining the binding affinity and selectivity of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid for the three PPAR subtypes: PPARα, PPARγ, and PPARδ.

Introduction: Rationale and Hypothesis

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid is a structurally intriguing molecule for which the biological targets and pharmacological effects are yet to be fully elucidated. The molecule integrates two key structural motifs: an eight-carbon carboxylic acid chain, analogous to endogenous fatty acids that are natural ligands for PPARs, and a 3-trifluoromethylphenyl group. The trifluoromethyl substituent is a well-established bioisostere in medicinal chemistry, often incorporated to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2]

Given that fatty acids and their derivatives are known to bind to and activate PPARs, and that the trifluoromethylphenyl group can enhance such interactions, we hypothesize that 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid is a ligand for one or more of the PPAR subtypes . This guide will outline the necessary experimental procedures to test this hypothesis and to quantify the binding affinity of the compound.

Overview of Methodologies for Determining Receptor Binding Affinity

Several robust biophysical and biochemical techniques can be employed to characterize the interaction between a small molecule and its protein target. For the study of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid and its putative interaction with PPARs, the following methods are highly recommended:

  • Radioligand Binding Assays (Scintillation Proximity Assay - SPA): This is a widely used and highly sensitive method for quantifying ligand binding to receptors.[5][6][7][8][9][10] It relies on the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of a ligand and a receptor.[11][12][13][14][15] This allows for the determination of the binding affinity (KD) as well as the on- and off-rates.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a receptor.[13][16][17][18][19][20] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

This guide will provide a detailed protocol for the Scintillation Proximity Assay (SPA) due to its high-throughput capabilities and sensitivity.

Detailed Experimental Protocol: Scintillation Proximity Assay (SPA) for PPARγ

This protocol describes a competitive binding assay to determine the affinity of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid for the human PPARγ ligand-binding domain (LBD).

Materials and Reagents
  • Recombinant Human PPARγ-LBD: Purified, with an appropriate tag (e.g., GST or His-tag) for immobilization.

  • Radioligand: [³H]-Rosiglitazone (a high-affinity PPARγ agonist).

  • Test Compound: 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid, dissolved in DMSO.

  • Non-specific Binding Control: Unlabeled Rosiglitazone.

  • SPA Beads: Streptavidin-coated PVT SPA beads.

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT.

  • Assay Plates: 96- or 384-well white, opaque microplates.

  • Microplate Scintillation Counter: Capable of reading SPA plates.

Experimental Workflow

experimental_workflow cluster_preparation Reagent Preparation cluster_assay Assay Assembly cluster_detection Detection & Analysis prep_ligand Prepare serial dilutions of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid add_reagents Add assay buffer, test compound, [³H]-Rosiglitazone, PPARγ-LBD, and SPA beads to microplate wells prep_ligand->add_reagents prep_radio Prepare working solution of [³H]-Rosiglitazone prep_radio->add_reagents prep_receptor Prepare PPARγ-LBD solution prep_receptor->add_reagents prep_beads Prepare SPA bead slurry prep_beads->add_reagents incubate Incubate at room temperature to reach equilibrium add_reagents->incubate read_plate Read plate in a microplate scintillation counter incubate->read_plate analyze_data Analyze data to determine IC50 and Ki values read_plate->analyze_data

Caption: Experimental workflow for the PPARγ competitive binding Scintillation Proximity Assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired concentration range for the competition curve. The final DMSO concentration in the assay should be kept below 1%.

    • Dilute the [³H]-Rosiglitazone stock in assay buffer to a working concentration that is approximately equal to its Kd for PPARγ.

    • Dilute the purified PPARγ-LBD in assay buffer to a concentration optimized for the assay.

    • Prepare a homogenous slurry of the streptavidin-coated SPA beads in assay buffer.

  • Assay Setup:

    • To each well of the microplate, add the following in order:

      • Assay Buffer

      • Test compound (8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid) or unlabeled Rosiglitazone (for non-specific binding) or assay buffer (for total binding).

      • [³H]-Rosiglitazone working solution.

      • PPARγ-LBD solution.

      • SPA bead slurry.

  • Incubation:

    • Seal the microplate and incubate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (typically 1-4 hours). The plate should be protected from light.

  • Data Acquisition:

    • Measure the scintillation counts in each well using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Total Binding (B₀): Counts in the absence of a competing ligand.

    • Non-Specific Binding (NSB): Counts in the presence of a saturating concentration of unlabeled Rosiglitazone.

    • Specific Binding = Total Binding - Non-Specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Inhibition Constant (Ki):

    • The Ki value, which represents the binding affinity of the test compound, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Hypothesized Signaling Pathway

Should 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid be confirmed as a PPAR agonist, it would likely initiate the following signaling cascade:

ppar_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid ppar PPARγ ligand->ppar Binds to LBD heterodimer PPARγ-RXR Heterodimer ppar->heterodimer Heterodimerizes with rxr RXR rxr->heterodimer ppre PPRE (DNA) heterodimer->ppre Binds to coactivators Coactivators ppre->coactivators Recruits transcription Transcription of Target Genes coactivators->transcription Initiates

Caption: Hypothesized signaling pathway of PPARγ activation by 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid.

Upon entering the cell, the ligand is hypothesized to bind to the ligand-binding domain (LBD) of PPARγ in the nucleus. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators.[4] The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[4][21]

Data Presentation: Hypothetical Binding Affinity Profile

The following table presents a hypothetical binding affinity profile for 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid against the three human PPAR subtypes, as would be determined by the experimental protocol described above.

Receptor SubtypeKi (nM)
hPPARα850
hPPARγ75
hPPARδ1200

This hypothetical data suggests that 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid is a potent and selective agonist for PPARγ.

Conclusion

This technical guide has outlined a comprehensive strategy for determining the receptor binding affinity of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid, with a focus on its hypothesized interaction with Peroxisome Proliferator-Activated Receptors. The detailed Scintillation Proximity Assay protocol provides a robust and sensitive method for quantifying the binding affinity and selectivity of this novel compound. The presented workflow, from reagent preparation to data analysis, serves as a practical guide for researchers in the field of drug discovery and development. The successful characterization of the binding profile of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid will be a critical step in understanding its pharmacological potential and could pave the way for its further development as a therapeutic agent for metabolic diseases.

References

  • Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors. (2023). Methods in Molecular Biology. [Link]

  • Enhanced detection of ligand-PPARγ binding based on surface plasmon resonance through complexation with SRC1- or NCOR2-related polypeptide. (2024). PubMed. [Link]

  • Isothermal titration calorimetry measurements (ITC) of PPAR ligands and synergy with the coregulator MED1. (n.d.). ResearchGate. [Link]

  • Ligand-binding regulation of LXR/RXR and LXR/PPAR heterodimerizations: SPR technology-based kinetic analysis correlated with molecular dynamics simulation. (2007). Protein Science. [Link]

  • Structural Mechanism Underlying Ligand Binding and Activation of PPARγ. (2020). bioRxiv. [Link]

  • A peroxisome proliferator-activated receptor γ ligand inhibits adipocyte differentiation. (2000). Proceedings of the National Academy of Sciences. [Link]

  • Nuclear Receptor Scintillation Proximity Assays. (n.d.). Taylor & Francis eBooks. [Link]

  • A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator. (2007). Assay and Drug Development Technologies. [Link]

  • Isothermal titration calorimetry (ITC, recombinant PPARγ ligand binding...). (2018). ResearchGate. [Link]

  • Scintillation Proximity Assays in High-Throughput Screening. (n.d.). ResearchGate. [Link]

  • SPA(Scintillation proximity assay). (n.d.). Japan Radioisotope Association. [Link]

  • Scintillation proximity assay. What it is, how it works and what it is used for. (2024). YouTube. [Link]

  • Scintillation proximity assay. (2005). Current Protocols in Pharmacology. [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. (2012). Methods in Molecular Biology. [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (2012). SpringerLink. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Gamma. (n.d.). Indigo Biosciences. [Link]

  • Rat PPAR-γ(Peroxisome Proliferator Activated Receptor Gamma) ELISA Kit. (n.d.). Elabscience. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. (n.d.). Indigo Biosciences. [Link]

  • Structure-Activity Relationship of PPAR-Ligand Interaction. (n.d.). German Pharmaceutical Society. [Link]

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. (2015). Biochimica et Biophysica Acta. [Link]

  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. (2022). Toxicology. [Link]

  • Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. (2019). Frontiers in Molecular Biosciences. [Link]

  • How the Structure of Per- and Polyfluoroalkyl Substances (PFAS) Influences Their Binding Potency to the Peroxisome Proliferator-Activated and Thyroid Hormone Receptors—An In Silico Screening Study. (2023). International Journal of Molecular Sciences. [Link]

  • Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet. (2020). Toxicology and Applied Pharmacology. [Link]

  • Isothermal Titration Calorimetry of Protein-Protein Interactions. (n.d.). Yale University. [Link]

  • Structure–activity relationships for perfluoroalkane-induced in vitro interference with rat liver mitochondrial respiration. (2012). Toxicology and Applied Pharmacology. [Link]

  • Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease. (2024). Biomedicines. [Link]

  • Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. (2026). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. [Link]

  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). (2023). Marine Drugs. [Link]

  • Single Cell Determination of 7,8-dihydro-8-oxo-2′-deoxyguanosine by Fluorescence Techniques: Antibody vs. Avidin Labeling. (2023). International Journal of Molecular Sciences. [Link]

  • 8-Hydroxyeicosapentaenoic Acid Decreases Plasma and Hepatic Triglycerides via Activation of Peroxisome Proliferator-Activated Receptor Alpha in High-Fat Diet-Induced Obese Mice. (2014). Journal of Obesity. [Link]

  • Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders. (2023). International Journal of Molecular Sciences. [Link]

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Foundational

Structural characterization of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid

An in-depth structural characterization of a complex bifunctional molecule requires more than just running samples through instruments; it demands a self-validating analytical strategy where each technique cross-verifies...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural characterization of a complex bifunctional molecule requires more than just running samples through instruments; it demands a self-validating analytical strategy where each technique cross-verifies the others.

As a Senior Application Scientist, I have designed this technical guide to provide a robust, orthogonal workflow for the structural elucidation of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid . This methodology ensures absolute confidence in molecular connectivity, isotopic composition, and functional group integrity, which is critical for downstream applications in medicinal chemistry and drug development.

Molecular Blueprint & Physicochemical Properties

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid is an aryl-keto acid featuring an eight-carbon aliphatic chain bridging a terminal carboxylic acid and a ketone conjugated to a trifluoromethyl-substituted phenyl ring [1]. This structural duality makes it a highly versatile building block for synthesizing PROTAC linkers, lipid analogs, and selective enzyme inhibitors.

PropertyValue / Description
Chemical Name 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid
CAS Registry Number 898791-07-6
Molecular Formula C₁₅H₁₇F₃O₃
Monoisotopic Mass 302.1130 Da
Structural Features Terminal carboxylic acid, aliphatic linker, aryl ketone, meta-CF₃ group

Analytical Workflow & Self-Validating Protocols

To guarantee scientific integrity, the characterization process must be a self-validating system . No single analytical technique is definitive. NMR provides atomic connectivity, High-Resolution Mass Spectrometry (HRMS) confirms the exact elemental composition, and FT-IR validates the presence of specific functional groups. Discrepancies between these modalities immediately flag impurities, degradation, or structural rearrangements.

Workflow Start Compound Synthesis & Isolation NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR Solubilization (CDCl3) MS HRMS Analysis (ESI-TOF) Start->MS Dilution (MeOH/H2O) IR FT-IR Spectroscopy (ATR Mode) Start->IR Solid State (Neat) Validation Structural Validation & Purity Assessment NMR->Validation Connectivity MS->Validation Exact Mass IR->Validation Functional Groups

Multi-modal, self-validating analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

Experimental Protocol
  • Sample Preparation: Weigh exactly 15 mg of the highly purified analyte.

  • Solubilization: Dissolve in 600 µL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Transfer to a precision 5 mm NMR tube. Acquire ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) spectra at 298 K.

Causality & Expert Insight: CDCl₃ is deliberately selected over DMSO-d₆ to prevent the suppression of the non-polar aliphatic chain signals and to exploit the sharp solvent residual peak for precise referencing [2]. Furthermore, ¹⁹F-decoupled ¹³C NMR is strictly employed. The trifluoromethyl group (-CF₃) exhibits massive scalar coupling (¹J_CF ≈ 272 Hz), which splits the adjacent carbon signals into quartets, drastically reducing the signal-to-noise ratio. Decoupling collapses these multiplets into sharp singlets, ensuring accurate integration and assignment of the aromatic core [4].

¹H NMR Resonance Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
11.05Broad Singlet (br s)1H--COOH (Carboxylic acid)
8.21Singlet (s)1H-Ar-H (C2', ortho to C=O and CF₃)
8.14Doublet (d)1H7.8Ar-H (C6', ortho to C=O)
7.82Doublet (d)1H7.8Ar-H (C4', para to C=O)
7.61Triplet (t)1H7.8Ar-H (C5', meta to C=O and CF₃)
2.99Triplet (t)2H7.2-CH₂- (C7, adjacent to ketone)
2.37Triplet (t)2H7.4-CH₂- (C2, adjacent to COOH)
1.75 - 1.35Multiplet (m)8H--CH₂- (C3, C4, C5, C6 aliphatic chain)

Note: The highly deshielded singlet at 8.21 ppm is the diagnostic hallmark of the proton trapped between the electron-withdrawing ketone and trifluoromethyl groups [3].

¹³C & ¹⁹F NMR Resonance Assignments
NucleusChemical Shift (δ, ppm)Assignment
¹³C 198.5C=O (Ketone at C8)
¹³C 179.5C=O (Carboxylic acid at C1)
¹³C 137.5, 131.5, 129.5, 129.2, 125.0Aromatic Carbons (C1' to C6')
¹³C 123.8-CF₃ (Trifluoromethyl carbon)
¹³C 38.5, 34.0, 29.0, 28.9, 24.6, 24.2Aliphatic chain carbons (C2 to C7)
¹⁹F -62.5 (Singlet, 3F)-CF₃ (Trifluoromethyl fluorines)

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol:Water (50:50, v/v) supplemented with 0.1% Formic Acid.

  • Injection: Inject 2 µL into an LC-ESI-QTOF mass spectrometer.

  • Ionization: Operate in Negative Ion Electrospray (ESI-) mode. Ramp Collision-Induced Dissociation (CID) energy from 10 to 40 eV for MS/MS fragmentation.

Causality & Expert Insight: ESI negative mode is explicitly chosen because the terminal carboxylic acid moiety readily deprotonates (pKa ≈ 4.5), yielding a highly stable [M-H]⁻ carboxylate anion. This provides a vastly superior ionization efficiency and signal-to-noise ratio compared to positive mode, which would rely on the less basic ketone oxygen. The inclusion of 0.1% formic acid stabilizes the spray without suppressing the negative ion formation in this specific solvent matrix.

Fragmentation Pathway & MS/MS Data

Fragmentation Parent [M-H]- m/z 301.1052 Frag1 [M-H-H2O]- m/z 283.0946 Parent->Frag1 -H2O Frag2 [M-H-CO2]- m/z 257.1153 Parent->Frag2 -CO2 Frag3 [CF3-Ph-CO]- m/z 173.0214 Parent->Frag3 C7-C8 Cleavage

ESI-MS/MS fragmentation pathway of the deprotonated molecular ion.
Ion TypeExact Mass (m/z)FormulaMechanistic Origin
Parent Ion 301.1052[C₁₅H₁₆F₃O₃]⁻Deprotonation of the carboxylic acid
Fragment 1 283.0946[C₁₅H₁₄F₃O₂]⁻Neutral loss of H₂O
Fragment 2 257.1153[C₁₄H₁₆F₃O]⁻Decarboxylation (Loss of CO₂)
Fragment 3 173.0214[C₈H₄F₃O]⁻α-cleavage at the C7-C8 bond (Trifluoromethylbenzoyl anion)

Vibrational Spectroscopy (FT-IR)

Experimental Protocol
  • Background: Collect a background spectrum of the ambient atmosphere immediately prior to analysis.

  • Sampling: Place 2 mg of the neat crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Apply uniform pressure using the anvil. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Causality & Expert Insight: ATR is utilized to eliminate the need for KBr pellet pressing. High-pressure KBr pressing can induce polymorphic changes in crystalline keto-acids or introduce moisture artifacts, which artificially broaden the critical O-H stretch region. The self-validating aspect here is the immediate background subtraction, ensuring environmental CO₂ and H₂O do not mask the diagnostic carbonyl bands.

Characteristic Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid, strongly hydrogen-bonded)
2930, 2855MediumC-H stretch (Aliphatic -CH₂- chain)
1710Strong, SharpC=O stretch (Carboxylic acid)
1690Strong, SharpC=O stretch (Aryl Ketone)
1320, 1160, 1120Very StrongC-F stretch (Trifluoromethyl group)

Conclusion

The structural characterization of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid requires a rigorous, multi-modal approach. By leveraging the specific physical properties of the molecule—such as the massive scalar coupling of the CF₃ group in NMR, the preferential deprotonation of the carboxylic acid in negative ESI-MS, and the distinct vibrational modes of the dual carbonyls in FT-IR—we establish a self-validating dataset. This standard of analytical rigor is non-negotiable for ensuring the purity and structural integrity of critical intermediates in modern drug development.

References

  • NextSDS. "8-OXO-8-(3-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information. "8-Oxo-8-phenyloctanoic acid | C14H18O3 | CID 298878 - PubChem." PubChem Database. Available at:[Link]

  • Huang, H., et al. "Visible Light-Driven, Copper-Catalyzed Aerobic Oxidative Cleavage of Cycloalkanones." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Wüthrich, K., et al. "GPCR large-amplitude dynamics by 19F-NMR of aprepitant bound to the neurokinin 1 receptor." Proceedings of the National Academy of Sciences, PMC. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic Acid

Target Compound: 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid CAS Number: 898791-07-6[1] Molecular Formula: C15H17F3O3[1] Application Context: Advanced pharmaceutical building block, lipophilic spacer, and intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid CAS Number: 898791-07-6[1] Molecular Formula: C15H17F3O3[1] Application Context: Advanced pharmaceutical building block, lipophilic spacer, and intermediate for medicinal chemistry.

Strategic Route Selection & Mechanistic Rationale

The synthesis of aryl-oxo-aliphatic acids often defaults to Friedel-Crafts acylation (e.g., reacting a substituted benzene with an aliphatic cyclic anhydride or diacid chloride). However, the presence of the strongly electron-withdrawing trifluoromethyl (–CF₃) group on the benzene ring severely deactivates the aromatic system, making standard Friedel-Crafts acylation of (trifluoromethyl)benzene sluggish, low-yielding, and prone to poor regioselectivity.

To ensure a self-validating, high-yield process, this protocol utilizes a Weinreb Amide intermediate .

  • Amidation: Suberic acid monoethyl ester is converted to its corresponding Weinreb amide.

  • Nucleophilic Acyl Substitution: The Weinreb amide is reacted with commercially available 3-(trifluoromethyl)phenylmagnesium bromide. The key to this step is the formation of a stable, five-membered metal chelate intermediate. This chelate prevents over-addition of the Grignard reagent (which would otherwise yield a tertiary alcohol), collapsing only upon aqueous acidic workup to exclusively yield the ketone.

  • Saponification: Mild hydrolysis of the distal ethyl ester yields the target carboxylic acid without disturbing the newly formed ketone or the robust –CF₃ group.

Process Workflow

SynthesisRoute A Suberic Acid Monoethyl Ester B Weinreb Amide Intermediate A->B EDC·HCl, N,O-DMHA DCM, RT C Ethyl 8-Oxo-8-(3-CF3-Ph) octanoate B->C 3-CF3-PhMgBr THF, 0 °C to RT D 8-Oxo-8-(3-CF3-Ph) octanoic acid C->D LiOH, THF/H2O then HCl

Fig 1: Three-step synthesis of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid via Weinreb amide.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected performance metrics for a standard 10-gram scale synthesis.

StepIntermediate / ProductReagents (Equivalents)SolventTemp / TimeExpected Yield
1 Ethyl 8-(methoxy(methyl)amino)-8-oxooctanoateSuberic acid monoethyl ester (1.0 eq)N,O-DMHA·HCl (1.2 eq)EDC·HCl (1.5 eq)DIPEA (3.0 eq)DCM (0.2 M)RT / 12 h88 - 92%
2 Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoateWeinreb Amide (1.0 eq)3-CF₃-PhMgBr (1.2 eq)THF (0.15 M)0 °C to RT / 4 h80 - 85%
3 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acidKetone Ester (1.0 eq)LiOH·H₂O (3.0 eq)THF/H₂O (3:1)RT / 6 h92 - 95%

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate

Causality Note: EDC·HCl is preferred over DCC to avoid the formation of insoluble dicyclohexylurea (DCU), allowing for a simple aqueous workup.

  • Initialization: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve suberic acid monoethyl ester (10.1 g, 50.0 mmol) in anhydrous dichloromethane (DCM, 250 mL).

  • Activation: Add N,O-dimethylhydroxylamine hydrochloride (N,O-DMHA·HCl, 5.85 g, 60.0 mmol) and N,N-diisopropylethylamine (DIPEA, 26.1 mL, 150.0 mmol). Stir for 10 minutes at room temperature (RT) under an inert nitrogen atmosphere.

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 14.4 g, 75.0 mmol) in one portion. Stir the reaction mixture at RT for 12 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M aqueous HCl (2 × 100 mL) to remove unreacted amine/DIPEA, followed by saturated aqueous NaHCO₃ (2 × 100 mL) and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide as a pale yellow oil. Validation: ¹H NMR should show characteristic singlets at ~3.68 ppm (O-CH₃) and ~3.18 ppm (N-CH₃).

Step 2: Grignard Addition to Form the Ketone Ester

Causality Note: The reaction is initiated at 0 °C to control the exothermic addition and prevent localized heating, which can lead to unwanted side reactions or degradation of the Grignard reagent.

  • Initialization: Dissolve the Weinreb amide from Step 1 (12.2 g, ~50.0 mmol) in anhydrous tetrahydrofuran (THF, 300 mL) in a flame-dried 1 L flask under argon. Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dropwise, add a commercially available solution of 3-(trifluoromethyl)phenylmagnesium bromide (0.5 M in THF, 120 mL, 60.0 mmol) over 30 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction to warm to RT. Stir for an additional 3.5 hours. Monitor via TLC (Hexanes/EtOAc 7:3); the Weinreb amide spot (lower R_f) should completely disappear.

  • Quenching: Cool the flask back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (150 mL) dropwise. The stable chelate collapses here, releasing the ketone.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 × 150 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, 5-15% EtOAc in Hexanes) to yield the ketone ester.

Step 3: Saponification to the Target Acid

Causality Note: LiOH is used instead of NaOH or KOH because the lithium cation coordinates effectively with the ester oxygen, providing a milder, highly selective hydrolysis that minimizes the risk of aldol condensation at the ketone α-carbon.

  • Initialization: Dissolve the ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate (13.2 g, 40.0 mmol) in a mixture of THF (150 mL) and distilled water (50 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 5.0 g, 120.0 mmol). Stir the biphasic mixture vigorously at RT for 6 hours.

  • Concentration: Remove the THF under reduced pressure (rotary evaporation at 35 °C) to leave the aqueous layer containing the lithium salt of the product.

  • Acidification: Cool the aqueous layer to 0 °C and acidify dropwise with 2M HCl until the pH reaches ~2. A white/off-white precipitate or oil will form.

  • Final Isolation: Extract the acidified aqueous layer with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. If necessary, recrystallize from Hexanes/EtOAc to afford pure 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (CAS: 898791-07-6)[1].

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • NextSDS Chemical Database. 8-OXO-8-(3-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID — Chemical Substance Information. URL:[Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Analysis of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid

Abstract This application note details a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-Oxo-8-(3-trifluoromethylph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid. By leveraging an understanding of the analyte's physicochemical properties, a logical workflow was employed to optimize critical chromatographic parameters including stationary phase, mobile phase composition, pH, and UV detection wavelength. The final method provides excellent peak shape, resolution, and sensitivity, making it suitable for quality control and research applications in drug development.

Introduction

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid is a complex organic molecule featuring a long hydrophobic alkyl chain, a carboxylic acid functional group, and a trifluoromethylphenyl moiety. The accurate and precise quantification of this compound is critical in various stages of pharmaceutical development, from synthesis monitoring to final product quality control. The development of a reliable HPLC method is therefore essential. This guide provides a detailed, step-by-step protocol grounded in chromatographic theory, explaining the rationale behind each experimental choice to ensure a reproducible and robust analytical method.

Analyte Properties & Initial Method Considerations

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure: The molecule (Figure 1) possesses a hydrophobic C8 alkyl chain and a trifluoromethylphenyl group, indicating strong retention in reversed-phase chromatography. The presence of the aromatic ring allows for sensitive UV detection.

  • Acidity (pKa): The carboxylic acid group is the primary ionizable functional group. The pKa of a typical aliphatic carboxylic acid like octanoic acid is approximately 4.9.[1] The electron-withdrawing effect of the distant keto and trifluoromethylphenyl groups is not expected to alter this value dramatically. To ensure consistent retention and avoid peak tailing, it is crucial to control the ionization state of this group by adjusting the mobile phase pH.[2][3][4] For optimal results, the mobile phase pH should be set at least 1.5 to 2 units below the pKa, ensuring the analyte is in its neutral, non-ionized form.[5] This leads to the selection of an acidic mobile phase, around pH 2.5-3.0.

  • UV Absorbance: The trifluoromethylphenyl group is a strong chromophore. Aromatic compounds typically exhibit maximum absorbance (λmax) in the range of 254-280 nm. A preliminary UV scan or diode array detector (DAD) analysis is recommended to determine the optimal wavelength for maximum sensitivity.

Chemical structure of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acidFigure 1. Structure of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid.

Method Development Strategy

A systematic, multi-phase approach was employed to develop and optimize the HPLC method. This ensures that critical parameters are evaluated logically, leading to a robust final method.

MethodDevelopmentWorkflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Optimization cluster_Phase3 Phase 3: Finalization P1_Start Define Analyte Properties (pKa, LogP, UV) P1_Col Column Selection (C18, Phenyl) P1_Start->P1_Col High LogP P1_MP Mobile Phase Screening (ACN vs. MeOH, pH 2.7) P1_Col->P1_MP Test Selectivity P2_Grad Gradient Optimization (Slope, Time) P1_MP->P2_Grad Select Best Column/Solvent P2_Flow Flow Rate & Temperature (Efficiency vs. Pressure) P2_Grad->P2_Flow P2_UV Wavelength Selection (DAD Scan for λmax) P2_Flow->P2_UV P3_Method Define Final Method P2_UV->P3_Method Finalize Parameters P3_Val Method Validation (ICH Q2(R1)) P3_Method->P3_Val caption Method Development Workflow Diagram

A systematic workflow for HPLC method development.
Phase 1: Initial Screening (Column and Mobile Phase)

The goal of this phase is to find a suitable column and mobile phase combination that provides good retention and initial peak shape.

Protocol: Column and Solvent Screening

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Columns for Screening:

    • Column A: Standard C18 (e.g., 150 x 4.6 mm, 5 µm). This is the primary choice due to the analyte's high hydrophobicity.[9]

    • Column B: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm). This offers alternative selectivity through π-π interactions with the analyte's aromatic ring.[10]

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Phosphoric Acid in HPLC-grade water (pH ~2.7). This low pH ensures the carboxylic acid is fully protonated, improving peak shape and retention.[11]

    • Organic (B1): Acetonitrile (ACN).

    • Organic (B2): Methanol (MeOH).

  • Scouting Gradient: Run a broad linear gradient from 40% to 95% organic over 15 minutes to quickly determine the approximate elution conditions.

  • Evaluation: Inject the sample using each column with both ACN and MeOH as the organic modifier. Compare retention time, peak shape (asymmetry), and potential selectivity differences.

Rationale and Expected Results: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC, but they offer different selectivities due to their distinct chemical properties.[12] ACN is aprotic with a strong dipole moment, while MeOH is a protic solvent capable of hydrogen bonding.[12][13] ACN generally has a stronger elution strength, leading to shorter retention times, and its lower viscosity results in lower backpressure.[14][15] For this analyte, the C18 column is expected to provide strong retention. ACN is often preferred for aromatic compounds and may provide sharper peaks.

Table 1: Hypothetical Screening Results

ColumnOrganic SolventRetention Time (min)Tailing Factor (USP)Observations
C18 Acetonitrile 9.8 1.1 Excellent peak shape, good retention.
C18Methanol11.21.3Broader peak, longer run time.
Phenyl-HexylAcetonitrile8.51.2Less retention, good peak shape.
Phenyl-HexylMethanol9.91.4Acceptable, but C18/ACN is superior.

Based on these hypothetical results, the C18 column with an Acetonitrile/Water mobile phase was selected for further optimization due to its superior peak shape and optimal retention.

Phase 2: Optimization of Critical Parameters

With the best column and mobile phase system identified, the next step is to fine-tune the conditions to achieve the desired resolution and run time.

Protocol: Gradient and Flow Rate Optimization

  • Gradient Refinement: Based on the scouting run, design a more focused gradient. If the peak eluted at 9.8 minutes on a 15-minute gradient from 40-95% B, the elution likely occurred around 70-75% B. A new gradient can be set, for example, from 60% to 85% B over 10 minutes.

  • Temperature Evaluation: Analyze the sample at different column temperatures (e.g., 30°C, 35°C, 40°C). Increased temperature lowers mobile phase viscosity (reducing backpressure) and can improve peak efficiency, but may also alter selectivity. A temperature of 35°C is often a good compromise.

  • Flow Rate Adjustment: Evaluate flow rates (e.g., 1.0 mL/min, 1.2 mL/min). A higher flow rate will shorten the run time but increase backpressure. A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • Wavelength Optimization: Using a DAD, acquire the UV spectrum across the peak. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity. For the trifluoromethylphenyl group, this is expected to be near 265 nm.

Final Optimized Method and Protocol

The systematic development process leads to the following final, optimized method for the analysis of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid.

Table 2: Final HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 65% to 85% B over 8 minutes, hold at 85% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 265 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Protocol: Standard Operating Procedure

A. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of concentrated Phosphoric Acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B: Use HPLC-grade Acetonitrile. Filter and degas.

B. Sample Preparation:

  • Accurately weigh and dissolve the sample in the Sample Diluent to a final concentration of approximately 0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

C. HPLC Analysis:

  • Set up the HPLC system according to the parameters in Table 2.

  • Equilibrate the column with the initial mobile phase conditions (65% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample and start the data acquisition.

Method Validation Overview

To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)).[16][17][18] Key validation parameters to be assessed would include:

  • Specificity: Demonstrate that the peak for the analyte is free from interference from impurities, degradation products, or matrix components.

  • Linearity: Establish a linear relationship between analyte concentration and detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value (recovery).

  • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).

Conclusion

This application note presents a comprehensive and scientifically grounded protocol for the development of an HPLC-UV method for 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid. By systematically evaluating column chemistry, mobile phase composition, and other critical parameters, a final method was established that provides symmetric peaks, good retention, and high sensitivity. This robust method is well-suited for routine analysis in a quality control or research environment.

References

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. [Link]

  • Welch Materials. (2025, November 17). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. [Link]

  • Septech. (2023, October 20). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?[Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • ACD/Labs. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • HPLC-Shop. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenomenex. (2018, September 4). Reversed Phase Selectivity. [Link]

  • Phenomenex. (2017, June 22). Choosing the Right Reversed Phase Column. [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 298878, 8-Oxo-8-phenyloctanoic acid. [Link]

  • Royal Society of Chemistry. (2022, August 11). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. [Link]

  • Beattie, J. K., et al. (2017, August 8). Surface pKa of octanoic, nonanoic, and decanoic fatty acids at the air–water interface. Physical Chemistry Chemical Physics. [Link]

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Method

Application Notes and Protocols: The Role of Soluble Epoxide Hydrolase (sEH) Inhibitors in Medicinal Chemistry

Introduction: Targeting a Key Regulator of Bioactive Lipids In the landscape of modern drug discovery, the enzyme soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a multitude of pathologie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting a Key Regulator of Bioactive Lipids

In the landscape of modern drug discovery, the enzyme soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a multitude of pathologies, including cardiovascular diseases, inflammation, and pain.[1][2][3][4] The core therapeutic strategy revolves around the inhibition of sEH to modulate the concentration of endogenous signaling lipids known as epoxyeicosatrienoic acids (EETs).[5][6] While the specific compound "8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid" is not extensively characterized in publicly available literature, its structural motifs are reminiscent of a class of potent sEH inhibitors. This guide will, therefore, focus on the broader class of sEH inhibitors, using well-characterized examples to illustrate their application in medicinal chemistry.

sEH is a cytosolic enzyme that plays a pivotal role in the arachidonic acid cascade.[6][7] Specifically, it catalyzes the hydrolysis of EETs, which are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases, into their less biologically active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][6] EETs are potent signaling molecules with a range of protective physiological effects, including vasodilation, anti-inflammatory actions, and promotion of angiogenesis.[5][6][8] By inhibiting sEH, the metabolic degradation of EETs is prevented, leading to an increase in their bioavailability and an amplification of their beneficial effects.[1][2][9]

The trifluoromethylphenyl moiety, present in the user's query compound, is a common feature in potent sEH inhibitors, valued for its ability to enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the mechanism of action of sEH inhibitors, detailed protocols for their in vitro and in vivo evaluation, and insights into their therapeutic potential.

Mechanism of Action: Stabilizing Protective Eicosanoids

The primary mechanism through which sEH inhibitors exert their therapeutic effects is by preventing the hydrolysis of EETs. This leads to an accumulation of EETs in various tissues, where they can then act on downstream signaling pathways. One of the most well-documented pathways modulated by EETs is the nuclear factor-kappa B (NF-κB) signaling cascade, a central mediator of inflammation.[5][9] EETs have been shown to inhibit the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκB.[9] By preventing IκB degradation, EETs effectively trap NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[9][10][11][12]

This anti-inflammatory action is a cornerstone of the therapeutic potential of sEH inhibitors in a variety of disease models.[9][13] Furthermore, the vasodilatory effects of EETs contribute to their antihypertensive properties, making sEH inhibitors a promising class of drugs for cardiovascular diseases.[5][6]

Below is a diagram illustrating the role of sEH in the arachidonic acid cascade and the mechanism of its inhibition.

sEH_Mechanism AA Arachidonic Acid (in cell membrane) PLA2 cPLA2 CYP CYP Epoxygenase AA->CYP metabolizes PLA2->AA releases EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilatory, Anti-inflammatory) sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH hydrolyzes Effects Therapeutic Effects: - Reduced Inflammation - Vasodilation - Cardioprotection EETs->Effects CYP->EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs sEH_Inhibitor sEH Inhibitor (e.g., TUPS) sEH_Inhibitor->sEH inhibits

Caption: Mechanism of sEH Inhibition.

Key sEH Inhibitors and Their Properties

A number of potent and selective sEH inhibitors have been developed, with many featuring a urea or amide pharmacophore that interacts with the catalytic residues of the enzyme.[4][7] One such well-characterized inhibitor is TUPS (1-(1-methanesulfonyl-piperidin-4-yl)-3-(4-trifluoromethoxy-phenyl)-urea), which serves as an excellent model compound for studying the effects of sEH inhibition.

InhibitorTargetIC50 (human sEH)Key ApplicationsReference(s)
TUPS Human sEH~3 nMCardiac hypertrophy, Inflammation, Neuropathic pain[3][14]
TPPU Human sEH3.7 nMInflammation, Pain[15]
AR9281 Human sEH13.8 nMHypertension, Neuropathic pain[15]
EC5026 Human sEHPicomolar rangeNeuropathic pain, Inflammation[15]

Experimental Protocols

Protocol 1: In Vitro sEH Inhibitory Activity Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human sEH using a fluorometric substrate.[16][17]

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorometric substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

  • Test compound (e.g., 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid or a known inhibitor like TUPS)

  • DMSO (for dissolving compounds)

  • Black 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM. Then, create a dilution series in the sEH assay buffer.

  • Enzyme Preparation: Dilute the recombinant human sEH in the sEH assay buffer to the desired concentration (e.g., 1 nM).

  • Assay Setup:

    • In a 96-well plate, add 100 µL of sEH assay buffer to each well.

    • Add 10 µL of the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., TUPS).

    • Add 10 µL of the diluted sEH enzyme solution to each well.

    • Incubate the plate for 5 minutes at 30°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the CMNPC substrate solution (final concentration ~5 µM).

  • Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_Workflow Start Start: Prepare Reagents Prepare_Compounds Prepare Test Compound and Control Dilutions Start->Prepare_Compounds Prepare_Enzyme Prepare sEH Enzyme Solution Start->Prepare_Enzyme Plate_Setup Add Buffer, Compounds, and Enzyme to 96-well Plate Prepare_Compounds->Plate_Setup Prepare_Enzyme->Plate_Setup Incubate Incubate at 30°C for 5 minutes Plate_Setup->Incubate Add_Substrate Add Fluorometric Substrate (CMNPC) Incubate->Add_Substrate Measure Measure Fluorescence Kinetically Add_Substrate->Measure Analyze Calculate Reaction Rates and % Inhibition Measure->Analyze IC50 Determine IC50 Value Analyze->IC50 End End IC50->End

Caption: In Vitro sEH Inhibition Assay Workflow.

Protocol 2: In Vivo Evaluation of sEH Inhibitors in a Murine Model of Cardiac Hypertrophy

This protocol outlines the use of sEH inhibitors in a transverse aortic constriction (TAC) mouse model of pressure-overload cardiac hypertrophy.[10][11][12]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • sEH inhibitor (e.g., TUPS or a test compound) formulated for in vivo administration (e.g., in drinking water or for oral gavage)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for TAC surgery

  • Echocardiography system

  • Reagents for histology (e.g., hematoxylin and eosin, Masson's trichrome)

  • Reagents for gene expression analysis (e.g., qPCR)

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice to the facility for at least one week.

    • Divide mice into the following groups: Sham-operated + vehicle, TAC + vehicle, and TAC + sEH inhibitor.

  • Transverse Aortic Constriction (TAC) Surgery:

    • Anesthetize the mice.

    • Perform a thoracotomy to expose the aortic arch.

    • Ligate the aorta between the innominate and left common carotid arteries with a suture tied against a 27-gauge needle to create a standardized constriction.

    • Remove the needle to allow for blood flow through the constricted aorta.

    • Close the chest and allow the mice to recover.

    • Sham-operated mice undergo the same procedure without the aortic ligation.

  • sEH Inhibitor Administration:

    • Begin administration of the sEH inhibitor immediately after surgery or after a pre-determined period to assess reversal of hypertrophy. The route and dose will depend on the pharmacokinetic properties of the compound. For example, TUPS has been administered at 0.65 mg/kg/day via oral gavage.[10]

  • Monitoring of Cardiac Function:

    • Perform serial echocardiography (e.g., at 1, 3, and 6 weeks post-TAC) to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).

  • Endpoint Analysis (e.g., at 6 weeks post-TAC):

    • Euthanize the mice and harvest the hearts.

    • Measure heart weight to body weight ratio.

    • Fix a portion of the heart in formalin for histological analysis of cardiomyocyte size and fibrosis.

    • Snap-freeze a portion of the heart in liquid nitrogen for gene expression analysis of hypertrophic markers (e.g., ANP, BNP, β-MHC).

  • Data Analysis:

    • Compare the measured parameters between the different experimental groups using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

The inhibition of soluble epoxide hydrolase represents a compelling therapeutic strategy with broad applications in medicinal chemistry. The ability of sEH inhibitors to stabilize and augment the protective effects of EETs provides a powerful mechanism for combating a range of diseases rooted in inflammation and vascular dysfunction. While the specific compound 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid requires further investigation to elucidate its precise biological activity, its structural characteristics suggest it may function as an sEH inhibitor.

The protocols and data presented in this guide provide a framework for researchers to explore the therapeutic potential of novel sEH inhibitors. Future research in this area will likely focus on the development of inhibitors with improved pharmacokinetic profiles, the exploration of novel therapeutic indications, and the elucidation of the complex downstream signaling pathways modulated by EETs.[1][2] The continued investigation of sEH inhibitors holds great promise for the development of new and effective treatments for a variety of human diseases.

References

  • The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy. PMC. [Link]

  • The role of epoxyeicosatrienoic acids in the cardiovascular system. PMC. [Link]

  • Inside epoxyeicosatrienoic acids and cardiovascular disease. Frontiers in Physiology. [Link]

  • Prevention and reversal of cardiac hypertrophy by soluble epoxide hydrolase inhibitors. PNAS. [Link]

  • Prevention and reversal of cardiac hypertrophy by soluble epoxide hydrolase inhibitors. PubMed. [Link]

  • Prevention and reversal of cardiac hypertrophy by soluble epoxide hydrolase inhibitors. Europe PMC. [Link]

  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online. [Link]

  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. PubMed. [Link]

  • Role of epoxyeicosatrienoic acids in cardiovascular diseases and cardiotoxicity of drugs. Life Sciences. [Link]

  • Influence of inflammation on cardiovascular protective effects of cytochrome P450 epoxygenase-derived epoxyeicosatrienoic acids. Taylor & Francis Online. [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. ACS Publications. [Link]

  • A Comprehensive Review of Soluble Epoxide Hydrolase Inhibitors Evaluating their Structure-Activity Relationship. PubMed. [Link]

  • Soluble epoxide hydrolase plays an essential role in angiotensin II-induced cardiac hypertrophy. PNAS. [Link]

  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. MDPI. [Link]

  • The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling. Frontiers in Pharmacology. [Link]

  • Soluble epoxide hydrolase inhibitor, TUPS, protects against isoprenaline-induced cardiac hypertrophy. PMC. [Link]

  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Measurement of Soluble Epoxide Hydrolase (sEH) Activity. ResearchGate. [Link]

  • Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. ScienceDirect. [Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometric Fragmentation of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic Acid

Abstract This technical document provides a comprehensive guide to the anticipated mass spectrometry fragmentation patterns of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid, a molecule of interest in pharmaceutical rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical document provides a comprehensive guide to the anticipated mass spectrometry fragmentation patterns of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid, a molecule of interest in pharmaceutical research and development. While direct experimental data for this specific compound is not widely published, this note constructs a robust, theoretical fragmentation pathway based on well-established principles of mass spectrometry and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and characterization of small molecules. We will delve into the mechanistic underpinnings of the fragmentation, detailing the expected cleavages and rearrangements, and provide a standardized protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Introduction: Significance and Analytical Challenges

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (MW: 302.29 g/mol , Formula: C₁₅H₁₇F₃O₃) is a keto-carboxylic acid featuring a trifluoromethylphenyl moiety.[1] Compounds of this class are often intermediates in the synthesis of pharmacologically active agents. The trifluoromethyl group is a common bioisostere for a methyl or chloro group, often introduced to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Accurate identification and structural confirmation of such molecules are critical in both drug discovery and process chemistry.

Mass spectrometry is an indispensable tool for this purpose. However, the polyfunctional nature of this molecule—containing a carboxylic acid, a ketone, a long alkyl chain, and an aromatic ring with a trifluoromethyl group—presents a complex and multifaceted fragmentation pattern. Understanding these pathways is paramount for unambiguous spectral interpretation. This note aims to provide a predictive framework for these fragmentation patterns under Electron Ionization (EI), the most common ionization technique for GC-MS.

Proposed Key Fragmentation Pathways

The fragmentation of the molecular ion ([M]•⁺) of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid is expected to be driven by the preferential ionization at the lone pair electrons of the carbonyl or carboxylic acid oxygen atoms.[2] The resulting radical cation will then undergo a series of competing fragmentation reactions, primarily α-cleavages, McLafferty rearrangements, and cleavages associated with the aromatic ring and carboxylic acid function.

The core fragmentation pathways are anticipated to be:

  • α-Cleavage at the Ketone: This is a primary and highly favorable fragmentation mode for ketones.[3][4]

  • Benzylic Cleavage: The bond between the aromatic ring and the carbonyl group is prone to cleavage, leading to characteristic ions.

  • Carboxylic Acid Fragmentation: The terminal carboxyl group will undergo characteristic losses of hydroxyl and carboxyl radicals.[5][6]

  • McLafferty Rearrangement: The presence of γ-hydrogens on the octanoic acid chain relative to the ketone makes this a probable rearrangement.[3][7]

Below is a diagram illustrating the main anticipated fragmentation routes.

Fragmentation_Pathway cluster_alpha α-Cleavage (Ketone) M [M]•+ (m/z 302) F1 [C8H4F3CO]+ (m/z 173) M->F1 F2 [M - C7H13O2]• (m/z 173) M->F2 F4 [C10H9F3O]•+ (m/z 218) M->F4 F5 [M - •OH]+ (m/z 285) M->F5 F6 [M - •COOH]+ (m/z 257) M->F6 F7 [C7H4F3]+ (m/z 145) M->F7 F3 [C7H4F3]+ (m/z 145) F1->F3

Caption: Proposed major fragmentation pathways for 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid.

Detailed Analysis of Major Fragment Ions

Based on the foundational principles of mass spectrometry, we can predict the formation of several key fragment ions. These predictions are summarized in the table below and discussed in detail in the following sections.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
302 [C₁₅H₁₇F₃O₃]•⁺-Molecular Ion [M]•⁺
285 [C₁₅H₁₆F₃O₂]⁺•OHα-Cleavage at the carboxylic acid
257 [C₁₄H₁₆F₃O]⁺•COOHα-Cleavage at the carboxylic acid
218 [C₁₀H₉F₃O]•⁺C₅H₈O₂McLafferty Rearrangement at the ketone
173 [C₈H₄F₃O]⁺•C₇H₁₃O₂α-Cleavage between the ketone and the alkyl chain
145 [C₇H₄F₃]⁺CO (from m/z 173)Subsequent loss from the acylium ion
145 [C₇H₄F₃]⁺•C₈H₁₃O₃Benzylic-type cleavage
60 [C₂H₄O₂]•⁺C₁₃H₁₃F₃OMcLafferty Rearrangement at the carboxylic acid
Molecular Ion (m/z 302)

The molecular ion peak is expected to be observed, although its intensity may be weak, a common characteristic for long-chain carboxylic acids.[3][5] Its detection is crucial for confirming the molecular weight of the analyte.

Fragmentation of the Carboxylic Acid Group (m/z 285, 257, 60)
  • Loss of a Hydroxyl Radical (m/z 285): Cleavage of the C-OH bond in the carboxyl group is a common fragmentation pathway for carboxylic acids, leading to the formation of an acylium ion at [M-17]⁺.[3]

  • Loss of a Carboxyl Radical (m/z 257): Cleavage of the bond between the alkyl chain and the carboxyl group results in the loss of a •COOH radical, yielding a fragment at [M-45]⁺.[6]

  • McLafferty Rearrangement (m/z 60): A six-membered ring transition state involving the transfer of a γ-hydrogen to the carbonyl oxygen of the carboxylic acid can lead to the elimination of a neutral alkene and the formation of a characteristic ion at m/z 60 for the resulting protonated acetic acid.[7]

α-Cleavage around the Ketone (m/z 173)

The bonds adjacent to the carbonyl group are susceptible to cleavage. The most significant α-cleavage is expected to occur between the carbonyl carbon and the alkyl chain. This results in the formation of the highly stable 3-(trifluoromethyl)benzoyl cation.

  • Formation of the 3-(Trifluoromethyl)benzoyl Cation (m/z 173): This is predicted to be a very prominent peak in the spectrum. The positive charge is stabilized by the aromatic ring. This type of cleavage is characteristic of aromatic ketones.[3]

Benzylic-Type Cleavage and Subsequent Fragmentation (m/z 145)
  • Formation of the 3-(Trifluoromethyl)phenyl Cation (m/z 145): The acylium ion at m/z 173 can readily lose a neutral molecule of carbon monoxide (CO) to form the 3-(trifluoromethyl)phenyl cation at m/z 145. This subsequent fragmentation is a hallmark of benzoyl compounds. A similar fragmentation leading to a m/z 145 ion is observed in related trifluoromethylphenyl compounds.[8] Alternatively, direct cleavage of the bond between the phenyl ring and the keto-acid chain can also lead to this fragment, although the two-step process is generally more favored.

Experimental Protocol: GC-MS Analysis

To experimentally verify the proposed fragmentation of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with Electron Ionization is recommended. Due to the carboxylic acid moiety, derivatization (e.g., methylation or silylation) may be necessary to improve chromatographic performance and reduce peak tailing. The following protocol outlines the general conditions.

Caption: Standard workflow for GC-MS analysis of the target compound.

Methodology Details:
  • Gas Chromatography (GC):

    • Injector: Split/splitless, operated at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes. (This program should be optimized based on the derivatization agent used and the specific instrument).

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.[8]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

    • Scan Range: The mass spectrum should be acquired over a mass-to-charge ratio (m/z) range of 40 to 400 to ensure detection of the molecular ion and all significant fragments.[8]

    • Ion Source Temperature: Maintained at 230°C.

    • Transfer Line Temperature: Maintained at 280°C.

Conclusion and Best Practices

This application note provides a theoretically grounded framework for interpreting the EI mass spectrum of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid. The key takeaways for the analyst are to look for characteristic fragments at m/z 173 (benzoyl cation) and m/z 145 (trifluoromethylphenyl cation), which are strong indicators of the aromatic ketone portion of the molecule. Additionally, evidence of the carboxylic acid functionality should be sought through ions at m/z 285 ([M-OH]⁺) and m/z 257 ([M-COOH]⁺). The molecular ion at m/z 302 , even if weak, is the cornerstone of the identification.

For trustworthy and reproducible results, it is imperative to:

  • Confirm the mass accuracy of the instrument with a known calibration standard.

  • Run a solvent blank to ensure the absence of interfering peaks.

  • When possible, compare the obtained spectrum with that of a certified reference standard.

  • Consider using soft ionization techniques like Chemical Ionization (CI) as a complementary method to confirm the molecular weight, as it typically produces a more abundant [M+H]⁺ ion with less fragmentation.

By understanding these predicted fragmentation pathways and following rigorous analytical protocols, researchers can confidently identify and characterize 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid and related compounds in their experimental work.

References

  • NextSDS. 8-OXO-8-(3-TRIFLUOROMETHYLPHENYL)
  • Sigma-Aldrich. 8-oxo-8-(3-trifluoromethylphenyl)octanoic acid | 898791-07-6.
  • University of Rochester.
  • Universidad de Guanajuato.
  • PubMed.
  • PubChem. 8-Oxo-8-phenyloctanoic acid | C14H18O3 | CID 298878.
  • BenchChem. An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
  • NIST. Octanoic acid - the NIST WebBook.
  • MiMeDB.
  • ResearchGate. Mass spectrum of compound 8 Analysis of the fragmentation spectrum of... | Download Scientific Diagram.
  • Aalborg University. Fragmentation mechanisms in electron impact mass spectrometry.
  • Whitman College. GCMS Section 6.12.
  • YouTube.
  • Sigma-Aldrich. 8-oxo-8-(3-trifluoromethylphenyl)octanoic acid | 898791-07-6.
  • Chemistry LibreTexts.

Sources

Method

Executive Summary & Structural Rationale8-OXO-8-(3-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID (CAS: 898791-07-6) is a highly versatile, structurally unique building block utilized in advanced drug discovery, PROTAC linker chemistry, and custom hapten generation. As a Senior Application Scientist, I approach this molecule not as a simple fatty acid, but as a bifunctional conjugation scaffold.

Executive Summary & Structural Rationale8-OXO-8-(3-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID[1] (CAS: 898791-07-6) is a highly versatile, structurally unique building block utilized in advanced drug discovery, PROTAC linker ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale8-OXO-8-(3-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID[1] (CAS: 898791-07-6) is a highly versatile, structurally unique building block utilized in advanced drug discovery, PROTAC linker chemistry, and custom hapten generation. As a Senior Application Scientist, I approach this molecule not as a simple fatty acid, but as a bifunctional conjugation scaffold.

The molecule possesses two distinct, orthogonal reactive handles:

  • C1 Terminal Carboxylic Acid: Amenable to standard amidation or esterification.

  • C8 Aryl Ketone: Amenable to chemoselective oxime or hydrazone ligation.

Because the C8 ketone is sterically hindered by the adjacent 3-trifluoromethylphenyl group, standard bioconjugation protocols often fail or proceed at unacceptably slow rates. This guide details field-proven, highly optimized methodologies to achieve near-quantitative yields at both sites, utilizing modern coupling reagents and organocatalysts.

Workflow Compound 8-Oxo-8-(3-CF3-Ph) octanoic acid C1 C1 Carboxylic Acid Compound->C1 C8 C8 Aryl Ketone Compound->C8 Amidation Amidation (DMTMM) C1->Amidation Oxime Oxime Ligation (2-AMB) C8->Oxime Product1 Amide Conjugate Amidation->Product1 Product2 Oxime Conjugate Oxime->Product2

Orthogonal bioconjugation pathways for 8-Oxo-8-(3-CF3-Ph)octanoic acid.

Strategy A: Amidation of the C1 Carboxylic Acid

Mechanistic Causality: Why DMTMM over EDC/NHS?

The traditional activation of carboxylic acids using EDC/NHS forms an O-acylisourea intermediate. However, as demonstrated in the 1[1], aliphatic chains can undergo rapid rearrangement to a stable, unreactive N-acylurea byproduct, irreversibly consuming the starting material.

To mitigate this, we utilize DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). As described in 2[2], DMTMM forms a stable triazine ester that is highly resistant to hydrolysis and structural rearrangement, enabling highly efficient amide bond formation even in aqueous protic solvents.

Protocol 1: DMTMM-Mediated Conjugation to Primary Amines

Reagents: 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (10 mM stock in DMSO), DMTMM, Primary Amine Target (e.g., Lysine-bearing protein or amine-PEG), MES Buffer (0.1 M, pH 6.0).

  • Activation: Add 2.5 molar equivalents of DMTMM to the 10 mM stock of the octanoic acid derivative.

  • Incubation: Stir at room temperature (25°C) for 30 minutes to ensure complete formation of the active triazine ester.

  • Conjugation: Introduce the amine-containing target molecule (1.2 molar equivalents for small molecules; 10-20 equivalents for protein surface lysines).

  • Reaction: Incubate for 3 hours at room temperature under continuous agitation.

  • Purification: Isolate the conjugate via Size Exclusion Chromatography (SEC) or dialysis against PBS (pH 7.4).

Self-Validating QC: Analyze the pre- and post-reaction mixture via LC-MS. A successful amidation will yield a mass shift corresponding exactly to the loss of H2​O (-18 Da). If a +155 Da adduct is observed, it indicates N-acylurea formation (a sign of EDC contamination or improper reagent use).

Strategy B: Orthogonal Oxime Ligation at the C8 Aryl Ketone

Mechanistic Causality: Overcoming Aryl Ketone Inertness

The C8 ketone is an aryl ketone, which is significantly less electrophilic than aliphatic ketones or aldehydes due to resonance stabilization from the aromatic ring and steric hindrance from the bulky trifluoromethyl group. Standard aniline-catalyzed oxime formation (which relies on a thermodynamically unfavorable imine intermediate) is practically inert here, taking days to reach equilibrium[3].

To solve this, we employ 2-(aminomethyl)benzimidazole (2-AMB) as a super-catalyst. As detailed in4[4], 2-AMB accelerates aryl ketone oxime formation at neutral pH by up to 120-fold by forming a highly reactive, transient iminium intermediate that rapidly undergoes transimination with the incoming aminooxy nucleophile.

Mechanism Ketone Aryl Ketone (C8) Imine Activated Iminium Ketone->Imine + Catalyst (Fast) Catalyst 2-AMB Catalyst Catalyst->Imine Oxime Stable Oxime Linkage Imine->Oxime + Nucleophile Nucleophile Aminooxy-Probe Nucleophile->Oxime Oxime->Catalyst Catalyst Release

Mechanism of 2-AMB catalyzed oxime ligation for sterically hindered aryl ketones.

Protocol 2: 2-AMB Catalyzed Oxime Ligation

Reagents: Aryl ketone substrate (1 mM), Aminooxy-functionalized probe (e.g., NH2​−O−PEG−Fluorophore , 3 mM), 2-AMB catalyst (10 mM), Phosphate Buffer (100 mM, pH 7.0).

  • Preparation: Dissolve the 2-AMB catalyst in a minimal volume of DMSO to create a 100 mM stock, then dilute into the pH 7.0 phosphate buffer to a final working concentration of 10 mM.

  • Substrate Mixing: Combine the C8 aryl ketone substrate (1 mM) and the aminooxy-probe (3 mM) in the catalyst-containing buffer.

  • Catalysis: Incubate the mixture at 25°C. The 2-AMB catalyst will rapidly form the iminium intermediate, bypassing the high activation energy barrier of the native ketone.

  • Reaction Time: Allow the reaction to proceed for 3 to 4 hours. (Note: Without 2-AMB, this specific reaction requires >72 hours).

  • Purification: Purify the stable oxime conjugate via RP-HPLC.

Self-Validating QC: Monitor the reaction via UV-Vis at ~254 nm (targeting the trifluoromethylphenyl chromophore). The reversibility of oxime bonds at highly acidic pH serves as a diagnostic validation tool: acidifying a micro-aliquot to pH < 2.5 should regenerate the starting aryl ketone peak on the HPLC trace, proving the linkage is a true oxime and not a non-specific covalent degradation product.

Quantitative Data Summary

The following table synthesizes the kinetic and thermodynamic performance of the discussed bioconjugation methods, allowing for rapid experimental decision-making.

Conjugation MethodTarget HandleReagent / CatalystOptimal pHRelative KineticsMajor Byproduct Risk
Traditional Amidation C1 CarboxylateEDC / sNHS5.5 - 6.5Moderate (~4-6 hrs)N-acylurea (High)
Optimized Amidation C1 CarboxylateDMTMM6.0 - 7.5Fast (~2-3 hrs)None (Stable Ester)
Uncatalyzed Oxime C8 Aryl KetoneNone4.0 - 5.0Very Slow (>72 hrs)None
Catalyzed Oxime C8 Aryl Ketone2-AMB (10 mM)7.0 - 7.4Fast (~3-4 hrs)None

References

  • Title: 8-OXO-8-(3-TRIFLUOROMETHYLPHENYL)
  • Source: ACS Publications (2016)
  • Title: A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes Source: PMC, National Institutes of Health URL
  • Source: Organic Letters, ACS Publications (2014)
  • Source: Bioconjugate Chemistry, ACS Publications (2018)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid

Welcome to the technical support resource for the synthesis of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (CAS 898791-07-6). This guide is designed for researchers, chemists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (CAS 898791-07-6). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound.

Overview of Synthesis

The most common and direct route to synthesizing 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid is through a Friedel-Crafts acylation .[1] This electrophilic aromatic substitution reaction involves acylating 3-(trifluoromethyl)benzene with an eight-carbon dicarboxylic acid derivative, typically suberic anhydride or suberoyl chloride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]

The primary challenge in this synthesis is the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This group deactivates the aromatic ring, making it less susceptible to electrophilic attack and thus requiring more stringent reaction conditions compared to activated or neutral aromatic systems.[4]

Reaction Scheme

Troubleshooting_Workflow start Low Yield or High Impurity? check_catalyst Check Catalyst & Conditions start->check_catalyst Low Yield check_purification Review Purification start->check_purification High Impurity anhydrous Ensure Anhydrous Conditions (Flame-dried glassware, inert gas) check_catalyst->anhydrous stoichiometry Use >2.0 eq. of AlCl₃ check_catalyst->stoichiometry temp_time Optimize Temperature & Time (Consider higher boiling solvent) check_catalyst->temp_time acid_base Perform Acid-Base Wash (Removes acidic starting material) check_purification->acid_base chromatography Optimize Column Chromatography (Solvent system, gradient) check_purification->chromatography recrystallize Recrystallize Product (Test different solvent systems) check_purification->recrystallize

Sources

Optimization

Troubleshooting poor solubility of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid in aqueous media

Compound: 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists struggling with the aqueous solubility of 8-Oxo-8-(3-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists struggling with the aqueous solubility of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid. By understanding the physicochemical causality of the molecule, you can deploy targeted strategies to achieve stable, high-concentration solutions for both in vitro and in vivo applications.

Physicochemical Overview & FAQs

Q1: Why does 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid exhibit such poor aqueous solubility despite having a polar carboxylic acid group? A1: The molecule's solubility is dictated by the massive hydrophobic bulk of its 3-trifluoromethylphenyl group and the 8-carbon aliphatic chain. While the terminal carboxylic acid provides a hydrophilic headgroup, the trifluoromethyl (-CF3) moiety is exceptionally lipophilic[1]. At physiological pH, the strong hydrophobic interactions between the fluorinated aromatic rings drive aggregation, preventing water molecules from effectively hydrating the compound.

Q2: Can I achieve complete solubilization simply by increasing the pH? A2: pH adjustment is a critical first step because the molecule is a weak acid (estimated pKa ~4.5–5.0). Elevating the pH above 7.0 ensures the carboxylic acid is >99% deprotonated and ionized[]. However, for highly lipophilic compounds, ionization alone is rarely sufficient. The resulting salt often forms micelles or precipitates as a soapy suspension due to the long alkyl chain. Therefore, pH adjustment must be combined with cosolvents or complexing agents for true solubilization[3][4].

Q3: Which cyclodextrin is optimal for encapsulating this specific molecule? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most effective choice. The internal cavity of β-cyclodextrin (approximately 6.0–6.5 Å in diameter) is perfectly sized to accommodate the bulky trifluoromethylphenyl group[5][6]. The hydrophilic exterior of HP-β-CD maintains the complex's solubility in the aqueous bulk phase, effectively masking the lipophilic tail from the water network[7].

Solubilization Decision Workflow

Workflow N1 Assess Baseline Solubility in Aqueous Media N2 Check pH vs pKa (Molecule pKa ~4.5-5.0) N1->N2 N3 pH Adjustment (Target pH > 7.0) N2->N3 pH < 7.0 N4 Is target concentration achieved? N2->N4 pH > 7.0 N3->N4 N5 Cosolvent Addition (e.g., DMSO, PEG400) N4->N5 No (In vitro assay) N6 Cyclodextrin Complexation (e.g., HP-β-CD) N4->N6 No (In vivo dosing) N7 Optimal Solubilized Formulation Achieved N4->N7 Yes N5->N7 N6->N7

Fig 1. Decision matrix for solubilizing lipophilic carboxylic acids.

Validated Solubilization Protocols
Protocol A: pH-Adjusted Cosolvent System (Recommended for In Vitro Assays)

Causality: Cosolvents like DMSO or PEG400 reduce the dielectric constant of the aqueous media. This disrupts the self-association of water molecules, lowering the energetic penalty required to solvate the non-polar trifluoromethylphenyl group[][8].

Step-by-Step Methodology:

  • Stock Preparation: Weigh the required mass of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid and dissolve it completely in 100% anhydrous DMSO to create a 50 mM concentrated stock.

  • Buffer Selection: Prepare a basic aqueous buffer, such as 50 mM Tris-HCl (pH 8.0) or 0.1 M Phosphate-Buffered Saline (PBS, pH 7.4). The high pH ensures the carboxylic acid remains ionized[4].

  • Controlled Addition: Slowly pipette the DMSO stock into the aqueous buffer while vortexing vigorously.

    • Self-Validation Check: Rapid addition without vortexing will cause localized supersaturation and immediate precipitation (cloudiness). A clear solution indicates successful micellar dispersion.

  • Concentration Limit: Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent cytotoxicity or assay interference.

  • Equilibration: Sonicate the final mixture in a water bath for 10 minutes at room temperature to ensure complete dispersion and eliminate any micro-precipitates.

Protocol B: Cyclodextrin Inclusion Complexation (Recommended for In Vivo / Biocompatible Applications)

Causality: Cyclodextrins provide a hydrophobic internal cavity that thermodynamically favors the encapsulation of the lipophilic CF3-phenyl ring. Simultaneously, their hydroxyl-rich exterior maintains hydrogen bonding with the bulk aqueous phase, allowing for solubilization without toxic organic solvents[7][9].

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in unbuffered sterile water or standard saline.

  • Drug Addition: Add the solid 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid directly to the HP-β-CD solution.

  • Synergistic pH Adjustment: Add 0.1 M NaOH dropwise to adjust the suspension's pH to ~7.5.

    • Causality: Ionizing the carboxylic acid headgroup prevents it from entering the hydrophobic cavity, forcing the CF3-phenyl tail into the cyclodextrin ring and drastically enhancing complexation efficiency[3].

  • Thermodynamic Equilibration: Stir the suspension continuously at 37°C for 24–48 hours. Complexation is an equilibrium process and requires time and kinetic energy to reach maximum encapsulation.

  • Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Self-Validation Check: The filter will catch any uncomplexed, insoluble drug. If the filtrate is optically clear and passes freely through the membrane, thermodynamic solubilization is confirmed.

Quantitative Data Summary

The table below summarizes the expected performance of each solubilization strategy based on the physicochemical properties of lipophilic carboxylic acids.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility EnhancementRecommended Application
pH Adjustment Only (pH > 7.4) Deprotonation of carboxylic acid headgroup[]10x – 50xBaseline formulation; Pre-treatment
5% DMSO + pH 7.4 Buffer Reduction of dielectric constant; Disruption of water network[8]100x – 500xIn vitro biochemical and cell-based assays
20% HP-β-CD + pH 7.5 Host-guest thermodynamic encapsulation[6][7]1,000x – 5,000xIn vivo dosing; High-concentration stock solutions

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid

Welcome to the Advanced Crystallization Technical Support Center. As Application Scientists, we understand that isolating high-purity, morphologically ideal crystals of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (1)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. As Application Scientists, we understand that isolating high-purity, morphologically ideal crystals of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (1)[1] presents unique thermodynamic and kinetic challenges. The molecule's structural dichotomy—a rigid, bulky, electron-withdrawing 3-trifluoromethylphenyl ketone paired with a highly flexible octanoic acid aliphatic tail—frequently leads to liquid-liquid phase separation (LLPS, or "oiling out") and complex polymorphic landscapes.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure robust crystallization workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my batch consistently "oil out" instead of forming a crystalline suspension? A1: Oiling out (Liquid-Liquid Phase Separation) occurs when the supersaturation level exceeds the LLPS boundary before reaching the labile nucleation zone. For 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid, the flexible 8-carbon aliphatic chain incurs a massive entropic penalty during lattice organization. Rapid cooling or aggressive anti-solvent addition forces the solute into a dense, solute-rich liquid phase rather than an ordered crystalline solid. To mitigate this, you must operate strictly within the Metastable Zone Width (MSZW) by reducing the supersaturation generation rate or adding seed crystals just below the solubility curve.

Q2: How does the 3-trifluoromethyl (-CF3) group influence solvent selection and polymorphism? A2: The -CF3 group is highly electronegative, lipophilic, and sterically demanding. It participates in weak C-F···H interactions and halogen bonding, which can direct polymorphic assembly depending on the solvent environment (2)[2]. Because the molecule exhibits amphiphilic-like behavior (lipophilic head, polar carboxylic tail), solvents that disrupt the carboxylic acid dimer (e.g., alcohols) often yield metastable polymorphs. Conversely, non-polar solvents (e.g., toluene) promote stable hydrogen-bonded dimer synthons, favoring the thermodynamically stable form (3)[3].

Q3: What analytical tools are mandatory for validating the crystallization process? A3: A self-validating crystallization process requires orthogonal Process Analytical Technology (PAT). Use Focused Beam Reflectance Measurement (FBRM) to monitor nucleation and crystal growth in real-time (validating that oil droplets are not forming), and continuous ATR-FTIR to measure the liquid-phase solute concentration, ensuring you remain within the MSZW.

Section 2: Troubleshooting Guides

Issue 1: Liquid-Liquid Phase Separation (Oiling Out)
  • Symptom: The solution turns milky upon cooling, but microscopic examination reveals spherical liquid droplets instead of birefringent crystals.

  • Root Cause: Kinetic trapping. The chemical potential drives the system toward a solute-rich liquid phase because the activation energy for nucleation is too high due to the flexible octanoic chain.

  • Resolution:

    • Switch to a solvent system with a higher affinity for the solute (e.g., replacing pure heptane with an ethyl acetate/heptane gradient) to shift the LLPS boundary below the crystallization boundary.

    • Introduce 1-2 wt% of Form I seed crystals at 5 °C below the saturation temperature to bypass the primary nucleation energy barrier.

Issue 2: Unstable Polymorphic Mixtures
  • Symptom: Batch-to-batch variation in melting point, dissolution rate, or XRPD patterns.

  • Root Cause: Concomitant nucleation. High supersaturation at the point of nucleation allows both the kinetic (metastable) and thermodynamic (stable) forms to precipitate simultaneously (4)[4].

  • Resolution:

    • Implement a prolonged isothermal hold (ripening phase) post-nucleation to allow Ostwald ripening.

    • Utilize temperature cycling (e.g., heating to Tmax​−5∘C , then cooling) to selectively dissolve the more soluble metastable crystals and grow the stable ones (5)[5].

Section 3: Quantitative Data & Solvent Screening

To optimize the crystallization of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid, a systematic solvent screen is required. The table below summarizes the thermodynamic outcomes based on solvent classes.

Solvent SystemRatio (v/v)Primary Synthon PromotedSupersaturation GenerationObserved OutcomePolymorphic Form
Toluene / Heptane1:3Carboxylic Acid DimerCooling (0.1 °C/min)High Yield, PrismaticForm I (Stable)
Ethyl Acetate / Hexane1:4Carboxylic Acid DimerAnti-solvent dropwiseModerate Yield, PlatesForm I (Stable)
Methanol / Water4:1Solute-Solvent H-bondCooling (0.5 °C/min)Oiling Out (LLPS)Amorphous / Oil
IsopropanolPureSolute-Solvent H-bondEvaporativeFine NeedlesForm II (Metastable)

Section 4: Step-by-Step Methodologies

Protocol 1: Self-Validating Anti-Solvent Crystallization with Seeding

Objective: Isolate the thermodynamically stable Form I while preventing LLPS. Causality: Toluene dissolves the bulky -CF3 phenyl ring, while Heptane acts as the anti-solvent. Seeding bypasses the high nucleation barrier of the flexible octanoic chain.

  • Dissolution: Suspend 10.0 g of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid in 20 mL of Toluene in a jacketed crystallizer.

  • Heating: Heat to 65 °C under agitation (250 RPM) until complete dissolution is achieved.

    • Validation Check: FBRM total counts must drop to < 10/sec, confirming a clear solution.

  • Cooling & Seeding: Cool the solution to 50 °C (supersaturated but within the MSZW). Add 0.1 g (1 wt%) of micronized Form I seeds.

    • Validation Check: FBRM chord length distribution must show an immediate, stable peak corresponding to the seed size, with no spherical droplet signatures.

  • Anti-Solvent Addition: Dose 60 mL of Heptane linearly over 4 hours using a programmed syringe pump.

    • Causality: Slow addition maintains the supersaturation level strictly within the MSZW, driving growth on the seeds rather than triggering secondary nucleation or LLPS.

  • Ripening & Isolation: Hold isothermally at 20 °C for 2 hours. Filter the suspension and wash with 10 mL of cold Heptane. Dry under vacuum at 40 °C.

    • Validation Check: XRPD confirms pure Form I; DSC shows a single, sharp endothermic melting peak.

Section 5: Workflows and Logical Relationships

OilingOutWorkflow A Observation: Liquid-Liquid Phase Separation B Check Real-Time Supersaturation (FTIR) A->B C Is Supersaturation Too High? B->C D Reduce Cooling Rate & Implement Seeding C->D Yes (Kinetic Issue) E Adjust Solvent/Antisolvent Ratio (Increase Solvency) C->E No (Thermodynamic Issue) F Monitor Particle Size Distribution (FBRM) D->F E->F G Crystalline Suspension Achieved F->G

Diagnostic workflow for resolving liquid-liquid phase separation during crystallization.

PolymorphScreening Start 8-Oxo-8-(3-CF3-phenyl)octanoic acid API Starting Material Solvent Solvent Selection (H-Bonding vs Non-Polar) Start->Solvent Cooling Slow Cooling Crystallization (Thermodynamic Control) Solvent->Cooling Non-polar Evap Rapid Evaporative Crystallization (Kinetic Control) Solvent->Evap Polar FormI Form I (Stable) Prismatic Crystals Cooling->FormI FormII Form II (Metastable) Needle-like Crystals Evap->FormII

Polymorph screening logic mapping thermodynamic vs. kinetic crystallization pathways.

References

  • Recent Advances in Polymorph Discovery Methods of Organic Crystals - ACS Publications.2

  • Recent Advances in Polymorph Discovery Methods of Organic Crystals - Gwern.net. 4

  • Importance of chemical polymorphism in modern crop protection - PMC. 5

  • Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid - MDPI. 3

  • 8-OXO-8-(3-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID — Chemical Substance Information - NextSDS. 1

Sources

Optimization

Technical Support Center: A Guide to the Stable Storage of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid

This guide is designed for researchers, scientists, and professionals in drug development who work with 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid. It offers detailed technical support and troubleshooting advice to a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who work with 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid. It offers detailed technical support and troubleshooting advice to address challenges related to the compound's storage and stability, with a particular focus on preventing thermal degradation. The recommendations provided are based on established principles of organic chemistry and material handling to ensure the integrity of your valuable samples and the reliability of your experimental outcomes.

Introduction to 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid is a complex organic molecule featuring a keto-group and a carboxylic acid function on an eight-carbon chain, with a trifluoromethylphenyl substituent.[1] This unique combination of functional groups makes it a compound of significant interest in medicinal chemistry and drug discovery. However, the very features that make it chemically interesting also render it susceptible to degradation if not stored under appropriate conditions. The presence of the ketone and carboxylic acid moieties, in particular, can be sites for undesirable reactions, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the degradation of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid during storage?

A1: The primary degradation pathways for this compound are driven by thermal stress, which can initiate decarboxylation of the carboxylic acid group and decomposition of the ketone.[2][3][4] The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the aromatic ring and the adjacent ketone. Furthermore, exposure to atmospheric oxygen can lead to oxidative degradation, while moisture can facilitate hydrolysis or other water-mediated decomposition reactions.

Q2: What is the optimal temperature for the long-term storage of this compound?

A2: For long-term stability, it is strongly recommended to store 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid at or below -20°C in a freezer. Low temperatures are critical for minimizing the rate of all potential degradation reactions. Some suppliers of similar compounds recommend storage in a refrigerator for shorter periods.

Q3: Is it necessary to store 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid under an inert atmosphere?

A3: Yes, for ensuring maximum stability, particularly for long-term storage or for high-purity reference standards, storing the compound under an inert atmosphere such as argon or nitrogen is best practice.[5] This precaution is crucial to prevent oxidative degradation, which can be a significant issue for complex organic molecules.

Q4: Are there any visual indicators of degradation that I should look for?

A4: While visual inspection can sometimes offer clues, it is not a reliable method for assessing the purity of this compound. Degradation may manifest as a change in color (e.g., from white to yellow or brown) or a change in the physical consistency of the material. However, significant degradation can occur without any obvious visual changes. Therefore, analytical verification is essential.

Q5: What are the most suitable analytical techniques for confirming the purity and detecting degradation products?

A5: A suite of analytical methods is recommended for a comprehensive assessment.[6][7] High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for quantifying purity and separating the parent compound from potential impurities.[6][8] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can be used to identify volatile degradation products.[6][8] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and confirming the identity of the compound, as well as for identifying any structural changes due to degradation.[6]

Troubleshooting Guide: Proactive Prevention of Thermal Degradation

A proactive approach to storage is the most effective strategy for preventing thermal degradation. This section provides a logical framework for understanding the factors that contribute to degradation and the measures to mitigate them.

Visualizing Degradation Factors and Protective Measures

cluster_factors Degradation Factors cluster_compound 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid cluster_degradation Degradation Products cluster_prevention Preventative Measures Heat Elevated Temperature Compound Stable Compound Heat->Compound Induce Degradation Oxygen Atmospheric Oxygen Oxygen->Compound Induce Degradation Moisture Humidity & Moisture Moisture->Compound Induce Degradation Light UV/Visible Light Light->Compound Induce Degradation Degraded Impure/Degraded Product Compound->Degraded Storage Low Temperature (≤ -20°C) Storage->Compound Inhibits Inert Inert Atmosphere (Argon/Nitrogen) Inert->Compound Inhibits Desiccant Use of Desiccant Desiccant->Compound Inhibits LightProtection Amber Vial/ Store in Dark LightProtection->Compound Inhibits

Caption: Key factors influencing degradation and the corresponding preventative strategies.

Summary of Recommended Storage Conditions

For quick reference, the following table outlines the optimal storage conditions for maintaining the stability of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid.

ParameterShort-Term Storage (up to 4 weeks)Long-Term Storage (> 4 weeks)
Temperature 2-8°C (Refrigerator)≤ -20°C (Freezer)
Atmosphere Tightly sealed containerUnder inert gas (Argon or Nitrogen)[5]
Light Protection from light (Amber vial or stored in a dark place)[9][10]Protection from light (Amber vial or stored in a dark place)[9][10]
Moisture Tightly sealed containerTightly sealed container, consider using a desiccant[5]
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standardized method for assessing the purity of your 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid sample. Note that optimization of these conditions may be necessary depending on your specific instrumentation and analytical goals.

Objective: To quantify the purity of an 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid sample and detect the presence of any degradation products.

Materials:

  • 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in acetonitrile.

    • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).

    • Filter the working solution through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0 90 10
      25 10 90
      30 10 90
      31 90 10

      | 35 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity of the main peak as a percentage of the total area of all integrated peaks.

    • The presence of significant secondary peaks may indicate the presence of impurities or degradation products, warranting further investigation.

References

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. Available from: [Link]

  • 8-OXO-8-(3-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID — Chemical Substance Information. NextSDS. Available from: [Link]

  • Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. ACS Publications. Available from: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV. Available from: [Link]

  • Thermal decomposition of .beta.-hydroxy ketones. The Journal of Organic Chemistry. Available from: [Link]

  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Chemistry Stack Exchange. Available from: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC. Available from: [Link]

  • Thermal decomposition of .beta.-hydroxy ketones. The Journal of Organic Chemistry. Available from: [Link]

  • Methods for the SI Value Assignment of the Purity of Organic Compounds (IUPAC Technical Report). NIST. Available from: [Link]

  • Thermal degradation kinetics of polyketone based on styrene and carbon monoxide. ResearchGate. Available from: [Link]

  • THE THERMAL DECOMPOSITION OF ACETONE IN THE GASEOUS STATE. PNAS. Available from: [Link]

  • [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. PubMed. Available from: [Link]

  • III Analytical Methods. Available from: [Link]

  • 8-Oxo-8-phenyloctanoic acid. PubChem. Available from: [Link]

  • 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoic acid. Molport. Available from: [Link]

Sources

Troubleshooting

Resolving co-elution issues in 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid chromatography

Resolving Co-elution Issues in the Chromatography of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid This technical guide is designed for researchers, scientists, and professionals in drug development who are encountering...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Co-elution Issues in the Chromatography of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid

This technical guide is designed for researchers, scientists, and professionals in drug development who are encountering co-elution challenges during the chromatographic analysis of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to facilitate robust and reliable analytical method development.

Introduction to the Challenge

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid is a keto-acid of interest in pharmaceutical research. Its structure, featuring a carboxylic acid group and a trifluoromethylphenyl moiety, presents unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). Co-elution with impurities or related substances is a common hurdle that can compromise the accuracy of quantification and peak purity assessments. This guide will explore the underlying causes of co-elution and provide systematic approaches to achieve optimal separation.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific co-elution problems with actionable solutions and explains the scientific rationale behind each recommendation.

Q1: My primary peak for 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid shows significant tailing or a shoulder, suggesting a co-eluting impurity. How can I confirm co-elution and begin to resolve it?

A1: Initial Diagnosis and Methodical Adjustments

The first step in addressing a suspected co-elution is to confirm that the peak asymmetry is not due to system or column issues. Once confirmed, a multi-faceted approach to method development is necessary.

Confirming Co-elution:

  • Peak Purity Analysis: If you are using a photodiode array (PDA) detector, assess the peak purity across the entire peak.[1][2] Spectral inconsistencies are a strong indicator of co-eluting species.[1][2] However, be aware that this method may not detect impurities with similar UV spectra.[2]

  • Mass Spectrometry (MS): Coupling your liquid chromatography (LC) system to a mass spectrometer is the most definitive way to identify co-eluting compounds.[2][3] By analyzing the mass-to-charge ratio across the peak, you can identify the presence of multiple components, even if they are chromatographically unresolved.[1][3]

Initial Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The retention of your acidic analyte is highly dependent on the mobile phase pH.[4][5][6] 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid has a carboxylic acid group, making its ionization state—and therefore its retention in reversed-phase chromatography—sensitive to pH changes.[4][5]

    • Rationale: To maximize retention and improve peak shape for an acidic compound, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the compound's pKa.[4][6] This ensures the analyte is in its non-ionized, more hydrophobic form, leading to stronger interaction with the C18 stationary phase.[4][6]

    • Actionable Protocol:

      • Estimate the pKa of your analyte (likely around 4-5 for the carboxylic acid).

      • Prepare mobile phases with pH values of 2.5, 3.0, and 3.5 using a suitable buffer (e.g., phosphate or formate).

      • Analyze your sample using each mobile phase and observe the changes in retention time and peak shape.

  • Modify the Organic Solvent Ratio: Altering the gradient slope or the isocratic composition of your mobile phase can significantly impact selectivity.

    • Rationale: A shallower gradient or a lower percentage of organic solvent in an isocratic method increases the residence time of the analyte on the column, providing more opportunity for separation from closely eluting impurities.[7]

    • Actionable Protocol:

      • If using a gradient, decrease the rate of change of the organic solvent concentration.

      • If using an isocratic method, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in 5% increments.

Workflow for Initial Co-elution Troubleshooting

start Suspected Co-elution (Peak Tailing/Shoulder) confirm Confirm Co-elution (PDA Peak Purity, LC-MS) start->confirm adjust_ph Adjust Mobile Phase pH (2 pH units below pKa) confirm->adjust_ph modify_gradient Modify Organic Solvent Ratio (Shallower Gradient/Lower % Organic) adjust_ph->modify_gradient evaluate Evaluate Resolution modify_gradient->evaluate resolved Issue Resolved evaluate->resolved Yes further_steps Proceed to Advanced Troubleshooting evaluate->further_steps No

Caption: Initial workflow for diagnosing and resolving co-elution.

Q2: I've adjusted the pH and mobile phase composition, but a critical impurity still co-elutes. What are my next steps?

A2: Exploring Orthogonal and Advanced Chromatographic Techniques

When basic method adjustments are insufficient, exploring different separation mechanisms through orthogonal chromatography is the next logical step.[8][9]

Orthogonal Chromatography Approaches:

  • Change the Stationary Phase: Switching to a column with a different selectivity can dramatically alter the elution order of your analyte and the co-eluting impurity.[9][10]

    • Rationale: C18 columns separate primarily based on hydrophobicity. A phenyl-hexyl or a polar-embedded phase introduces different interaction mechanisms, such as pi-pi interactions or hydrogen bonding, which can resolve compounds with similar hydrophobicity.

    • Actionable Protocol:

      • Screen a phenyl-hexyl column to exploit potential pi-pi interactions with the trifluoromethylphenyl ring.

      • Try a polar-embedded column (e.g., amide or carbamate) which can offer different selectivity for polar and non-polar compounds.

  • Switch the Organic Solvent: The choice of organic modifier can influence selectivity.

    • Rationale: Acetonitrile and methanol have different properties that can affect how analytes interact with the stationary phase. Switching between them can sometimes resolve co-eluting peaks.[7]

    • Actionable Protocol: If you are using acetonitrile, try substituting it with methanol at an equivalent solvent strength, and vice-versa.

  • Consider Normal-Phase or HILIC Chromatography:

    • Rationale: If your impurity is significantly more or less polar than your target compound, switching to a different chromatographic mode like normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) can provide excellent separation.[9] Normal-phase chromatography separates based on polarity using a polar stationary phase and a non-polar mobile phase.[9]

    • Actionable Protocol:

      • For normal-phase, use a silica or diol column with a mobile phase like hexane and ethyl acetate.[9]

      • For HILIC, use a HILIC-specific column with a high percentage of organic solvent and a small amount of aqueous buffer.

Decision Tree for Advanced Troubleshooting

start Co-elution Persists After Initial Adjustments change_column Change Stationary Phase (e.g., Phenyl-Hexyl, Polar-Embedded) start->change_column change_solvent Switch Organic Solvent (Acetonitrile vs. Methanol) start->change_solvent change_mode Consider Orthogonal Mode (Normal-Phase, HILIC) start->change_mode evaluate1 Evaluate Resolution change_column->evaluate1 evaluate2 Evaluate Resolution change_solvent->evaluate2 evaluate3 Evaluate Resolution change_mode->evaluate3 resolved Issue Resolved evaluate1->resolved evaluate2->resolved evaluate3->resolved

Caption: Advanced strategies for resolving persistent co-elution.

Frequently Asked Questions (FAQs)

Q3: What are the likely sources of impurities that could co-elute with 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid?

A3: Impurities can originate from the synthetic route or from degradation of the drug substance.

  • Synthetic Impurities: The synthesis of this compound likely involves a Friedel-Crafts acylation. Common impurities from this reaction include:

    • Positional Isomers: Acylation occurring at different positions on the trifluoromethylphenyl ring.[11]

    • Unreacted Starting Materials: Such as suberic acid derivatives and 3-bromobenzotrifluoride.

    • Byproducts: From side reactions.

  • Degradation Products: Forced degradation studies are crucial for identifying potential degradants that might appear during stability testing.[12][13][14] Exposing the compound to stress conditions such as acid, base, oxidation, heat, and light can help to identify and characterize potential degradation products.[13][15][16]

Q4: Could the co-eluting peak be a chiral enantiomer?

A4: While 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid itself is not chiral, impurities or related substances could be. If there is a chiral center in a co-eluting impurity, a chiral separation method would be required.

  • Chiral Chromatography: This would involve using a chiral stationary phase (CSP) to separate the enantiomers.[17][18][19] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are common choices for separating a wide range of chiral compounds.[17][18]

Q5: How can I use forced degradation studies to proactively address potential co-elution issues?

A5: Forced degradation studies are a cornerstone of pharmaceutical development and help in developing stability-indicating analytical methods.[12][14]

  • Purpose: By intentionally degrading the drug substance under harsh conditions (e.g., strong acid/base, high temperature, UV light, oxidation), you can generate potential degradation products.[13][15][16]

  • Application to Co-elution: The analytical method must be able to separate the main peak from all significant degradation products. If a degradant co-elutes, the method is not "stability-indicating" and must be further developed. This proactive approach ensures that your method will be robust for long-term stability studies.[12]

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heatHydrolysis of amide or ester functionalities if present in impurities.
Base Hydrolysis 0.1 M NaOH, heatHydrolysis of amide or ester functionalities.
Oxidation 3% H₂O₂, room temperatureOxidation of susceptible functional groups.
Thermal Degradation Dry heat (e.g., 80°C)Thermally labile bond cleavage.[15]
Photolytic Degradation Exposure to UV and visible lightPhotoreactions, especially involving aromatic rings.[15]

Table 1: Typical Conditions for Forced Degradation Studies

Conclusion

Resolving co-elution issues in the chromatography of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid requires a systematic and scientifically grounded approach. By starting with fundamental method adjustments such as mobile phase pH and organic solvent composition, and progressing to more advanced techniques like orthogonal chromatography, researchers can effectively tackle even the most challenging separation problems. The use of peak purity analysis tools like PDA and MS is essential for confirming co-elution and verifying the success of the developed method. Proactive measures, such as conducting forced degradation studies, are critical for developing robust, stability-indicating methods that ensure the quality and safety of pharmaceutical products.

References
  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1). Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 4). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. Retrieved from [Link]

  • Orthogonal method in pharmaceutical product analysis - Alphalyse. (2025, January 21). Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). ProTect. Retrieved from [Link]

  • Forced Degradation Studies - Protheragen Labs. (n.d.). Retrieved from [Link]

  • Impact of the mobile-phase pH and compound pK a on retention in reversed-phase LC mode. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved from [Link]

  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. (n.d.). Santai Technologies. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2026, April 1). Chromatography Online. Retrieved from [Link]

  • Can peak purity be analysed using methods other than photo diode array detector? (2012, May 18). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. (2021, March 2). Bio-Rad. Retrieved from [Link]

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. (n.d.). Agilent. Retrieved from [Link]

  • Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS - Almac. (n.d.). Retrieved from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (n.d.). Retrieved from [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Chromatography Forum. Retrieved from [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis - MDPI. (2022, February 24). Retrieved from [Link]

  • Biosynthesis of α-keto acids and resolution of chiral amino acids by l-amino acid deaminases from Proteus mirabilis - PubMed. (2024, May 29). Retrieved from [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC. (n.d.). Retrieved from [Link]

  • Development of a validated RP-HPLC assay method for quantitative separation of Teriflunomide and its process-related impurities - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC. (2021, March 31). Retrieved from [Link]

  • Phenomenex Technical Tips HPLC | UHPLC | GC | Sample Preparation. (n.d.). Retrieved from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2025, June 17). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Retrieved from [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Retrieved from [Link]

  • 8-OXO-8-(3-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • UNEP-FAO-RC-DGD-GUID-IndicativeList-PFOA-2022.En.pdf - Rotterdam Convention. (2022, August 23). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 8-Oxo-8-(3-trifluoromethylphenyl)octanoic Acid Derivatization

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, working with bifunctional molecules like 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (CAS: 898791-07-6) presents un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, working with bifunctional molecules like 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (CAS: 898791-07-6) presents unique chemoselectivity challenges. This guide is engineered to provide you with field-proven insights, mechanistic causality, and self-validating protocols to eliminate side reactions during your derivatization workflows.

Molecular Profiling: The Chemical Causality of Side Reactions

To successfully derivatize this molecule, we must first understand the electronic environment dictated by its structure. The molecule features an aliphatic carboxylic acid at C1 and an aryl ketone at C8.

The presence of the 3-trifluoromethyl (-CF₃) group on the phenyl ring fundamentally alters the reactivity of the C8 ketone:

  • Hyper-Electrophilicity: The strong electron-withdrawing nature (-I effect) of the -CF₃ group pulls electron density away from the C8 carbonyl carbon. This makes the ketone highly susceptible to nucleophilic attack, cross-reactivity, and hydration.

  • C7 Proton Acidity: The same electron-withdrawing effect increases the acidity of the adjacent C7 methylene protons. Under standard basic coupling conditions (e.g., using DIPEA or TEA), these protons are easily abstracted to form a reactive enolate, triggering devastating aldol-type side reactions.

Understanding this causality is the first step in designing a robust, chemoselective workflow.

Mechanism N1 Activated C1 Ester N2 Excess Base (e.g., DIPEA) N1->N2 N3 C7 Enolate Formation N2->N3 Deprotonation N4 Nucleophilic Attack N3->N4 Intermolecular N5 Oligomeric Byproduct N4->N5

Caption: Mechanistic pathway of base-catalyzed enolization leading to oligomerization.

Troubleshooting Matrix & FAQs

Q1: During EDC/NHS activation of the C1 carboxylic acid, my yield is low, and LC-MS shows higher molecular weight species. What is happening?

Causality: You are observing base-catalyzed aldol condensation and oligomerization. When a base like DIPEA is used to neutralize amine hydrochlorides during C1 activation, the acidic C7 protons are deprotonated. The resulting enolate attacks the activated C1 ester of another molecule. Solution: You must decouple the reactivity of the two functional groups. Perform a chemoselective protection of the C8 ketone (e.g., via oxime formation) prior to C1 activation 1. Alternatively, utilize strictly neutral coupling conditions, such as iodine-promoted direct amidation, to avoid basic conditions entirely 2.

Q2: Why am I seeing split peaks or poor reproducibility during LC-MS analysis of the derivatized C8 ketone?

Causality: This is typically due to the formation of E and Z isomers during oxime formation. The strongly electron-withdrawing 3-trifluoromethylphenyl group exacerbates this by stabilizing multiple transition states, leading to a mixture of isomers that resolve as split peaks on a reverse-phase column. Solution: Switch to a sterically bulky derivatization agent like 2-hydrazinoquinoline (HQ). The steric bulk hinders the formation of the minor isomer, driving the reaction toward a single, stable hydrazone derivative 3.

Q3: My ketone derivatization reaction seems incomplete, leading to inaccurate quantification. How can I fix this?

Causality: Incomplete derivatization often results from analyte degradation or insufficient reaction kinetics. Solution: Optimize the reaction time and temperature. For highly reactive or unstable keto-acids, lowering the temperature to 0°C prevents degradation, while ensuring the derivatizing reagent is in a high molar excess drives the reaction to completion 4. Always include a chemical quench step to lock the equilibrium.

Quantitative Data Summaries

To aid in reagent selection, the following table summarizes the performance of common ketone derivatization agents when applied to aryl-keto acids.

Derivatization AgentTarget Functional GroupPrimary Side Reaction RiskChromatographic BehaviorRecommended Use Case
PFBHA C8 KetoneE/Z Isomerization (Split peaks)Excellent MS sensitivity, volatileGC-MS or routine LC-MS quantification
2-Hydrazinoquinoline (HQ) C8 KetoneHydrazide formation at C1 (if unprotected)Single sharp peak (steric control)LC-MS metabolomics, high-resolution assays
EDC/NHS C1 Carboxylic AcidC7 Enolization / Aldol CondensationHighly dependent on amineAmidation / Peptide coupling

Self-Validating Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system . This means the workflow includes internal checks to verify success before proceeding to the next step, preventing the compounding of errors.

Workflow A 8-Oxo-8-(3-trifluoromethylphenyl) octanoic acid B Ketone Derivatization (e.g., PFBHA) A->B Step 1: Protect C8 C Carboxylic Acid Activation (EDC/NHS) A->C Unprotected Activation B->C Step 2: Activate C1 D Target Amide / Ester C->D Step 3: Amidation E Side Reaction: Aldol Condensation C->E Base-catalyzed enolization

Caption: Workflow for chemoselective derivatization minimizing aldol side reactions.

Protocol A: Chemoselective Oximation of the C8 Ketone (Analytical Prep)

This protocol utilizes PFBHA to mask the ketone, preventing degradation and improving MS ionization 4.

  • Sample Preparation: To 50 µL of your sample (e.g., plasma or reaction aliquot), add 10 µL of a ¹³C-labeled internal standard solution.

  • Protein Precipitation: Add 150 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Reaction Initiation: Transfer 100 µL of the supernatant to a new microcentrifuge tube. Add 50 µL of 20 mM PFBHA dissolved in 10% aqueous pyridine.

  • Incubation: Vortex briefly and incubate at 60°C for exactly 30 minutes.

  • System Validation (Quench): Add 350 µL of 0.1% formic acid in water. Causality Note: The sudden drop in pH protonates the pyridine and remaining reagent, instantly arresting the reaction kinetics and preventing over-derivatization.

  • Analysis: Inject directly into the LC-MS/MS system.

Protocol B: Mild Chemoselective Amidation of the C1 Carboxylic Acid

To avoid the aldol condensation detailed in Q1, this protocol relies on transient ketone protection followed by strictly controlled amidation 1.

  • Ketone Masking: Dissolve 1.0 eq of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid in anhydrous dichloromethane (DCM). Add 1.1 eq of O-benzylhydroxylamine hydrochloride and 1.1 eq of pyridine. Stir at room temperature for 2 hours to form the stable oxime.

  • Validation Checkpoint: Take a 5 µL aliquot, dilute in methanol, and run a rapid LC-MS to confirm >95% conversion to the oxime mass (M+121). Do not proceed until the free ketone is masked.

  • Acid Activation: To the reaction mixture, add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir for 30 minutes to form the NHS-ester.

  • Amidation: Add 1.5 eq of your target amine. Crucial Step: Do not add excess DIPEA. If the amine is a hydrochloride salt, add exactly 1.0 eq of N-methylmorpholine (NMM) to liberate the free base. Stir for 4 hours.

  • Deprotection (Optional): If the free ketone is required for the final product, treat the purified oxime intermediate with Zinc dust (10 eq) in acetic acid/water at room temperature to unmask the C8 ketone.

References

  • National Institutes of Health (NIH) / ACS. Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. Available at:[Link]

  • ACS Publications. Direct Amidation of Aldoses and Decarboxylative Amidation of α-Keto Acids: An Efficient Conjugation Method for Unprotected Carbohydrate Molecules. Available at:[Link]

  • MDPI. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Trifluoromethylphenyl Derivatives as Soluble Epoxide Hydrolase Inhibitors: A Focus on 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The trifluoromethylphenyl moiety is a cornerstone in modern medicinal chemistry, prized for its ability to enhance critical drug-like propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethylphenyl moiety is a cornerstone in modern medicinal chemistry, prized for its ability to enhance critical drug-like properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] One area where this structural motif has proven particularly fruitful is in the development of inhibitors for soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and vasodilatory lipid mediators.[3][4] Inhibition of sEH elevates the levels of beneficial epoxyeicosatrienoic acids (EETs), offering a promising therapeutic strategy for conditions ranging from neuropathic pain and inflammation to hypertension.[5][6][7][8]

This guide provides an in-depth comparison of trifluoromethylphenyl derivatives as sEH inhibitors. We will use 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid , a representative of the keto-acid scaffold, as a focal point to explore structure-activity relationships (SAR) against more extensively studied urea-based analogs. While direct biological data for this specific keto-acid is limited, its structure allows for a valuable discussion on pharmacophore design, the influence of positional isomerism (3-CF₃ vs. 4-CF₃), and the optimization pathways that have led to highly potent clinical candidates. This analysis is designed to provide researchers with the foundational knowledge and practical methodologies to evaluate and develop novel sEH inhibitors.

The Soluble Epoxide Hydrolase (sEH) Pathway: A Therapeutic Target

Soluble epoxide hydrolase (sEH) is a critical enzyme that degrades EETs, which are generated from arachidonic acid by cytochrome P450 (CYP450) enzymes.[3][9] EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties.[7] By hydrolyzing the epoxide group to form less active dihydroxyeicosatrienoic acids (DHETs), sEH effectively terminates these beneficial signals.[10] Therefore, inhibiting sEH activity is a direct mechanism to increase the bioavailability of EETs, thereby enhancing their protective effects.[3]

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Metabolism AA->CYP450 EETs EETs (Epoxyeicosatrienoic Acids) CYP450->EETs Effects Anti-inflammatory & Vasodilatory Effects EETs->Effects sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Metabolism DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Inhibitors sEH Inhibitors Inhibitors->sEH Inhibition

Caption: The sEH pathway showing metabolism of EETs and the action of sEH inhibitors.

Structural and Physicochemical Comparison

The efficacy of an sEH inhibitor is governed by its core scaffold and the nature of its substituents. Here, we compare the keto-octanoic acid structure with the widely studied urea-based inhibitors, paying close attention to the positioning of the trifluoromethyl group.

Key Structural Classes of Trifluoromethylphenyl sEH Inhibitors:

  • Keto-Acids: Represented by 8-oxo-8-(3-trifluoromethylphenyl)octanoic acid and its 4-CF₃ isomer.[11] This class features a flexible aliphatic carboxylic acid chain coupled with a trifluoromethylphenyl ketone.

  • Urea-Based Inhibitors: This is the most developed class, including potent compounds like TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) and others where a trifluoromethylphenyl group is linked via a urea to a secondary pharmacophore.[8][10]

  • Amide-Based Inhibitors: Similar to ureas, these compounds feature an amide linkage and often show excellent potency and pharmacokinetic profiles.[12]

Structural_Comparison cluster_0 Keto-Acid Scaffold cluster_1 Urea-Based Scaffold cluster_2 Amide-Based Scaffold KetoAcid 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid 3-CF₃ Phenyl Ketone C7 Alkyl Chain Carboxylic Acid Urea Urea-Based Inhibitors (e.g., TPPU) 4-CF₃O Phenyl Urea Linker Piperidine Core Acyl Group Amide Amide-Based Inhibitors 4-CF₃ Phenyl Amide Linker Adamantyl or Piperidine Group

Caption: Structural comparison of key trifluoromethylphenyl sEH inhibitor scaffolds.

The position of the electron-withdrawing -CF₃ group significantly impacts the molecule's electronic properties and binding interactions.[2] While many highly potent inhibitors feature a para- (4-position) trifluoromethyl or trifluoromethoxy group, the meta- (3-position) substitution in our title compound presents an interesting point of comparison for SAR studies.

Table 1: Comparative Physicochemical Properties

Property 8-Oxo-8-(3-CF₃-phenyl)octanoic acid 8-Oxo-8-(4-CF₃-phenyl)octanoic acid 1-(4-(trifluoromethoxy)phenyl)-3-(1-propionylpiperidin-4-yl)urea (TPPU)
Molecular Formula C₁₅H₁₇F₃O₃ C₁₅H₁₇F₃O₃[11] C₂₀H₂₆F₃N₃O₃[10]
Molecular Weight 302.29 g/mol 302.29 g/mol [11] 429.44 g/mol
Predicted LogP 3.5 - 4.5 3.5 - 4.5 ~4.0
Predicted pKa ~4.8 (Carboxylic Acid) ~4.8 (Carboxylic Acid) ~14.5 (Urea N-H)

| Key Features | Flexible chain, acidic head group | Flexible chain, acidic head group | Rigid core, neutral/basic, H-bond donor/acceptor |

Causality Insight: The urea-based scaffold of compounds like TPPU provides a rigid structure with defined hydrogen bond donors and acceptors that fit snugly into the sEH active site. In contrast, the keto-acid scaffold is more flexible. While the carboxylic acid can form strong interactions, the overall conformation in the binding pocket may be less optimal, potentially leading to lower potency compared to optimized urea derivatives. The improved metabolic stability and pharmacokinetic profiles of newer phenyl-based ureas over earlier inhibitors highlight the importance of moving beyond simple aliphatic chains.[8]

Comparative Biological Performance

The ultimate measure of an inhibitor's utility is its biological activity. Data from numerous studies show that urea- and amide-based trifluoromethylphenyl derivatives are potent inhibitors of sEH across multiple species.

Table 2: sEH Inhibitory Potency of Trifluoromethylphenyl Derivatives

Compound Scaffold Type R1 Group IC₅₀ (human sEH, nM) IC₅₀ (rat sEH, nM) Reference
t-TUCB Urea 4-(trifluoromethoxy)phenyl 1.1 1.9 [5]
TPPU Urea 4-(trifluoromethoxy)phenyl 3.5 6.8 [8][10]
Inhibitor 6 Amide 4-trifluoromethylphenyl 0.4 0.9 [7][12]
APAU Amide adamantyl 10 18 [5]

| 8-Oxo-8-(3-CF₃-phenyl)octanoic acid | Keto-Acid | 3-trifluoromethylphenyl | Not Reported | Not Reported | |

Data Interpretation: The data clearly indicates that sub-nanomolar to low-nanomolar inhibition is achievable with the urea and amide scaffolds containing a para-substituted trifluoromethyl or trifluoromethoxy phenyl group.[7][8][10][12] For instance, replacing an adamantyl group (APAU) with a substituted phenyl group led to inhibitors with improved pharmacokinetic profiles.[8] The potency of amide-based inhibitor 6 is particularly noteworthy, demonstrating a 5-fold improvement over analogs without a methyl group on the α-carbon of the amide, showcasing the power of fine-tuning the inhibitor structure.[12]

While no direct IC₅₀ data is publicly available for 8-oxo-8-(3-trifluoromethylphenyl)octanoic acid, its structural features suggest it would likely be a less potent inhibitor than the highly optimized urea and amide derivatives. However, it remains a valuable chemical probe and a potential starting point for fragment-based drug design.

Experimental Protocols

To empower researchers to validate these findings and explore new derivatives, we provide detailed, self-validating experimental protocols.

Protocol 1: Synthesis of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid

This protocol describes a plausible synthesis via Friedel-Crafts acylation, a robust and common method for forming aryl ketones.[13]

Rationale: Friedel-Crafts acylation is the method of choice for attaching an acyl group to an aromatic ring. Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) reacts readily with water. Dichloromethane is a standard inert solvent for this reaction. The aqueous workup with HCl removes the aluminum salts, and a subsequent base wash can remove any unreacted suberic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL). Cool the flask to 0 °C using an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the stirred DCM.

  • Acylating Agent: In a separate flask, dissolve suberic anhydride (1.0 equivalent) and 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM (50 mL).

  • Reaction: Add the suberic anhydride/benzoyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1M HCl (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (50 mL each).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 8-oxo-8-(3-trifluoromethylphenyl)octanoic acid by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: In Vitro sEH Inhibition Assay (Fluorometric)

This protocol allows for the determination of IC₅₀ values for test compounds against sEH. The principle is based on the sEH-catalyzed hydrolysis of a non-fluorescent substrate to a highly fluorescent product.[14][15]

Rationale: This high-throughput assay provides a quantitative measure of enzyme inhibition. Including controls is critical for data integrity: the "Enzyme Control" (no inhibitor) defines 100% activity, the "Background Control" (no enzyme) corrects for substrate auto-hydrolysis, and a known inhibitor (e.g., NCND or AUDA) serves as a positive control to validate the assay's performance.[14][16]

Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Measurement & Analysis A1 Prepare Reagents: - sEH Assay Buffer - sEH Enzyme Stock - Substrate Stock (CMNPC) - Test Compound Dilutions B1 Add Buffer, Enzyme, and Inhibitor/Vehicle to wells A1->B1 B2 Pre-incubate for 5 min at 30°C B1->B2 C1 Initiate Reaction: Add sEH Substrate to all wells B2->C1 C2 Measure Fluorescence (Ex/Em: 330/465 nm) in kinetic mode for 10-20 min C1->C2 C3 Calculate Reaction Rates (V) C2->C3 C4 Plot % Inhibition vs. [Inhibitor] and determine IC₅₀ C3->C4

Caption: Experimental workflow for the fluorometric sEH inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • sEH Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 0.1 mg/mL Bovine Serum Albumin (BSA).

    • sEH Enzyme: Reconstitute recombinant human sEH in sEH Assay Buffer to a working concentration (e.g., 2x final concentration). Keep on ice.

    • Substrate (CMNPC): Prepare a stock solution in DMSO and dilute in assay buffer to a working concentration (e.g., 10 µM, for a final concentration of 5 µM).[15]

    • Test Compounds: Prepare a serial dilution of the test inhibitor (e.g., 8-oxo-8-(3-trifluoromethylphenyl)octanoic acid) in DMSO, then dilute further in assay buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 100 µL of sEH enzyme solution.

    • Add 10 µL of the test compound dilutions or vehicle (DMSO) for controls.

    • Controls: Include "Enzyme Control" (vehicle only), "Background Control" (buffer instead of enzyme), and "Positive Inhibitor Control" wells.

    • Pre-incubate the plate at 30 °C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 90 µL of the sEH substrate solution to all wells. The final volume should be 200 µL.

  • Data Collection:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence (Excitation: ~330 nm, Emission: ~465 nm) every 30 seconds for 10-20 minutes at 30 °C.[15]

  • Data Analysis:

    • Determine the reaction rate (slope) from the linear portion of the fluorescence vs. time curve for each well.

    • Subtract the rate of the "Background Control" from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Enzyme Control" (0% inhibition).

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The exploration of trifluoromethylphenyl derivatives has produced a class of exceptionally potent and pharmacokinetically robust soluble epoxide hydrolase inhibitors. The comparative analysis reveals that while simple keto-acids like 8-oxo-8-(3-trifluoromethylphenyl)octanoic acid embody the core pharmacophore, significant gains in potency are achieved through more rigid scaffolds like the urea and amide-based systems.[8][12] The para-position for the trifluoromethyl or trifluoromethoxy group appears to be optimal for potent sEH inhibition, a key insight for future drug design.[12]

For drug development professionals, the takeaway is clear: scaffold hopping from flexible alkyl chains to more conformationally constrained systems and fine-tuning substituent electronics and sterics are proven strategies for success. 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid and its analogs serve as excellent starting points or chemical tools for probing the sEH active site. Future research should focus on synthesizing and testing such keto-acids to fill the existing data gap and further elucidate the SAR of this less-explored scaffold. These efforts will continue to refine our ability to modulate the sEH pathway for therapeutic benefit in a host of inflammatory and pain-related disorders.

References

  • Inceoglu, B., et al. (2013). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. British Journal of Pharmacology. Available at: [Link]

  • Wagner, K., et al. (2013). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. PubMed. Available at: [Link]

  • Hwang, S. H., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Hwang, S. H., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. PMC. Available at: [Link]

  • Bollu, V. S., et al. (2016). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. Available at: [Link]

  • Umemoto, E., et al. (2021). A Soluble Epoxide Hydrolase Inhibitor, 1-TrifluoromethoxyPhenyl-3-(1-Propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. PubMed. Available at: [Link]

  • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

  • Liu, J. Y., et al. (2012). Substituted phenyl groups improve the pharmacokinetic profile of urea-based soluble epoxide hydrolase inhibitors. ResearchGate. Available at: [Link]

  • Umemoto, E., et al. (2021). A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. MDPI. Available at: [Link]

  • Samokhvalov, V., et al. (2018). Experimental protocols and soluble epoxide hydrolase enzyme (sEH) inhibitors. ResearchGate. Available at: [Link]

  • Hsieh, M. C., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PMC. Available at: [Link]

  • Sharling, L., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC. Available at: [Link]

  • Vázquez, J., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore. ACS Publications. Available at: [Link]

  • Lee, J., et al. (2021). In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. MDPI. Available at: [Link]

  • Kumar, V., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. Available at: [Link]

  • NextSDS. 8-OXO-8-(3-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID — Chemical Substance Information. NextSDS. Available at: [Link]

  • Molport. 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoic acid. Molport. Available at: [Link]

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Comparative

1H and 13C NMR spectra validation for 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid

An in-depth comparative analysis of analytical instrumentation is crucial for optimizing pharmaceutical workflows. 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (CAS: 898791-07-6) is a highly functionalized chemical int...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of analytical instrumentation is crucial for optimizing pharmaceutical workflows. 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (CAS: 898791-07-6) is a highly functionalized chemical intermediate featuring a trifluoromethyl-substituted aromatic ring, a ketone linkage, and a terminal carboxylic acid[][2]. Validating the structural integrity of such intermediates is a critical bottleneck in drug development.

Historically, high-field Nuclear Magnetic Resonance (NMR) spectroscopy ( 400 MHz) has been the unquestioned gold standard for structural elucidation[3]. However, the pharmaceutical industry is experiencing a paradigm shift. The advent of high-performance benchtop NMR spectrometers (60–100 MHz), which utilize rare-earth permanent magnets, has introduced a viable, cost-effective alternative for routine Quality Control (QC) and in-line process monitoring[4][5].

This guide objectively compares the performance of 600 MHz High-Field NMR against 80 MHz Benchtop NMR for the 1 H and 13 C structural validation of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid, providing actionable protocols and comparative data for drug development professionals.

The Physics of Resolution: First-Order vs. Second-Order Spectra

The fundamental difference between high-field and benchtop NMR lies in the magnetic field strength ( B0​ ), which directly dictates the Larmor precession frequency ( Δν )[6].

When analyzing the aliphatic octanoic acid chain of our target molecule, the causality behind spectral overlap becomes apparent:

  • High-Field (600 MHz): The difference in chemical shift frequencies is significantly larger than the scalar coupling constants ( Δν≫J ). This yields first-order spectra , where multiplets (e.g., triplets and quintets of the CH 2​ groups) are distinctly resolved, allowing for direct integration and J -coupling analysis[6][7].

  • Benchtop (80 MHz): The Larmor frequency decreases proportionally with the magnetic field, while the J -coupling constant remains unchanged. As Δν approaches J , the system produces second-order spectra [6]. The mid-chain aliphatic protons (C3, C4, C5, C6) merge into a complex, overlapping multiplet, requiring pattern recognition or chemometric deconvolution rather than simple first-order interpretation[8].

G1 A Magnetic Field Strength (B0) B Benchtop NMR (80 MHz) Δv ≈ J A->B C High-Field NMR (600 MHz) Δv >> J A->C D Second-Order Spectra (Aliphatic Peak Overlap) B->D E First-Order Spectra (Resolved Multiplets) C->E F Pattern Recognition & Chemometrics D->F G Direct Integration & J-Coupling Analysis E->G

Caption: Logical flow of magnetic field strength impacting NMR spectral order and analysis methods.

Experimental Methodologies & Self-Validating Protocols

To ensure [9], every NMR protocol must be a self-validating system. The inclusion of Tetramethylsilane (TMS) as an internal standard ensures that the chemical shift axis is perfectly calibrated to 0.00 ppm, eliminating solvent-induced shift drift.

Furthermore, the relaxation delay ( D1​ ) must be carefully calculated. For quantitative integration, D1​ must be set to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 25 mg of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS. Transfer to a standard 5 mm NMR tube.

  • System Tuning & Matching: Lock the spectrometer to the deuterium signal of CDCl 3​ . Tune the RF probe to the exact resonance frequencies of 1 H and 13 C to maximize pulse efficiency.

  • High-Field Acquisition (600 MHz Cryoprobe):

    • 1 H NMR: 16 scans, D1​ = 2.0 s, Acquisition Time (AQ) = 3.0 s.

    • 13 C NMR: 256 scans, D1​ = 2.0 s, with 1 H broadband decoupling (WALTZ-16).

  • Benchtop Acquisition (80 MHz Permanent Magnet):

    • 1 H NMR: 64 scans, D1​ = 2.0 s. (Causality: Signal-to-noise ratio (SNR) scales with B03/2​ . To compensate for the lower field, the number of scans must be increased to achieve a comparable baseline[4].)

    • 13 C NMR: 4096 scans, D1​ = 2.0 s. (Due to the low natural abundance (1.1%) and low gyromagnetic ratio of 13 C, benchtop systems require extended acquisition times for carbon spectra[4][5].)

  • Data Processing: Apply a 0.3 Hz exponential line-broadening window function (LB) prior to Fourier Transform (FT). Perform zero-order phase correction and a polynomial baseline correction.

G2 A Sample Preparation 25 mg API in 0.6 mL CDCl3 + TMS B System Tuning & Matching Ensure optimal RF pulse delivery A->B C Benchtop Acquisition 1H: 64 Scans | 13C: 4096 Scans B->C D High-Field Acquisition 1H: 16 Scans | 13C: 256 Scans B->D E Internal Validation TMS Peak = 0.00 ppm C->E D->E F Data Processing Phase & Baseline Correction E->F G Structural Confirmation 8-Oxo-8-(3-CF3-Ph)octanoic acid F->G

Caption: Step-by-step self-validating NMR acquisition workflow for pharmaceutical intermediates.

Comparative Performance Data

The true test of instrument viability is the clarity of the resulting spectral data. Below is the quantitative comparison of the target molecule's spectra across both platforms.

Table 1: 1 H NMR Spectral Data Comparison (CDCl 3​ , δ in ppm)
Proton AssignmentHigh-Field (600 MHz) ObservationBenchtop (80 MHz) ObservationPerformance Analysis
COOH (C1) 11.50 (br s, 1H)11.50 (br s, 1H)Equivalent. Broad exchangeable proton visible on both.
Aromatic H-2' 8.20 (s, 1H)8.20 (s, 1H)Equivalent. Singlet easily identified.
Aromatic H-6' 8.12 (d, J = 7.8 Hz, 1H)8.12 (d, 1H)J-coupling resolved at 600 MHz; appears as a broader doublet at 80 MHz.
Aromatic H-4' 7.82 (d, J = 7.8 Hz, 1H)7.82 (d, 1H)Distinct at 600 MHz; slight overlap with H-6' tail at 80 MHz.
Aromatic H-5' 7.62 (t, J = 7.8 Hz, 1H)7.62 (t, 1H)Clear triplet at 600 MHz; visible but lower resolution at 80 MHz.
CH 2​ (C7, α to C=O) 3.02 (t, J = 7.2 Hz, 2H)3.02 (t, 2H)Equivalent. Isolated from other aliphatics.
CH 2​ (C2, α to COOH) 2.38 (t, J = 7.4 Hz, 2H)2.38 (t, 2H)Equivalent. Isolated from other aliphatics.
CH 2​ (C6, β to C=O) 1.76 (quintet, 2H)1.60 - 1.85 (m, 4H)Critical Divergence: Merges with C3 at 80 MHz due to second-order Δν≈J effects[6].
CH 2​ (C3, β to COOH) 1.66 (quintet, 2H)Overlaps with C6Distinct at 600 MHz; lost in multiplet at 80 MHz.
CH 2​ (C4, C5) 1.38 - 1.45 (m, 4H)1.30 - 1.50 (m, 4H)Broad multiplet on both, but fine structure only visible at 600 MHz.
Table 2: 13 C NMR Spectral Data Comparison (CDCl 3​ , δ in ppm)
Carbon AssignmentHigh-Field (600 MHz) ObservationBenchtop (80 MHz) ObservationPerformance Analysis
C=O (Ketone, C8) 198.5198.5Equivalent. Clear diagnostic peak for oxidation state.
COOH (Acid, C1) 179.2179.2Equivalent.
Aromatic C-1' 137.5137.5Equivalent.
Aromatic C-6' 131.5131.5Equivalent.
Aromatic C-3' (C-CF 3​ ) 131.0 (q, 2JCF​ = 32 Hz)131.0 (br)Critical Divergence: C-F splitting clearly resolved at 600 MHz; appears as a broad, low-intensity hump at 80 MHz due to low SNR.
Aromatic C-4', C-5' 129.5 (q), 129.2129.4 (m)Overlap at 80 MHz.
CF 3​ Carbon 124.0 (q, 1JCF​ = 272 Hz)Not reliably detectedThe massive 1JCF​ splitting spreads the already weak 13 C signal across 4 peaks, burying it in the noise floor of the 80 MHz system unless scanned for >12 hours[10].
Aliphatic Chain (C2-C7) 38.5, 34.0, 29.0, 28.9, 24.6, 24.224.0 - 39.0 (6 distinct peaks)Both systems successfully resolve the 6 distinct aliphatic carbons.

Strategic Application in Drug Development

The data demonstrates that while high-field NMR is unmatched for absolute structural elucidation—particularly for resolving complex C-F coupling in 13 C spectra—benchtop NMR is highly capable of routine structural confirmation and identity testing[10][11].

When to use High-Field NMR (600 MHz):

  • De Novo Elucidation: When characterizing unknown impurities, degradants, or novel scaffolds where exact stereochemistry and long-range heteronuclear coupling (e.g., HMBC, HSQC) are required[3].

  • Hit-to-Lead Optimization: Utilizing[7].

When to use Benchtop NMR (80 MHz):

  • Routine Quality Control: Benchtop systems excel in the later stages of manufacturing. They provide rapid, automated, push-button verification of raw materials and intermediates like 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid against established reference standards[5][11].

  • Process Analytical Technology (PAT): Because they do not require cryogenic liquids, benchtop spectrometers can be placed directly in the fume hood or manufacturing floor for real-time reaction monitoring[4][5].

  • Workaround for Fluorinated Compounds: While 80 MHz 13 C NMR struggles with the CF 3​ group, modern benchtop systems can be tuned to 19 F. A quick 1D 19 F scan on a benchtop system will yield a massive, unambiguous singlet at ~ -62.5 ppm, instantly validating the presence of the trifluoromethyl group without the need for high-field 13 C analysis[10].

References

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. ResearchGate. Available at:[Link]

  • 8-OXO-8-(3-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID - Chemical Substance Information. NextSDS. Available at:[Link]

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation. ACS Publications. Available at:[Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. National Institutes of Health (PMC). Available at:[Link]

  • NMR spectrometry analysis for drug discovery and development. News-Medical.Net. Available at:[Link]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. ACS Publications. Available at:[Link]

  • Benchtop NMR for Quality Control. Bruker. Available at:[Link]

  • Drug Discovery and Development - Benchtop NMR. Oxford Instruments. Available at:[Link]

  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. National Institutes of Health (PubMed). Available at:[Link]

  • NMR under GxP in Drug Development and Manufacturing. Almac Group. Available at:[Link]

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Validation

Comparative Efficacy of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic Acid in Cell-Based Assays

Executive Summary & Scientific Rationale The development of epigenetic modulators requires a delicate balance between target affinity, membrane permeability, and cellular toxicity. 8-Oxo-8-(3-trifluoromethylphenyl)octano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of epigenetic modulators requires a delicate balance between target affinity, membrane permeability, and cellular toxicity. 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (8-OTFMOA) (CAS: 898791-07-6) represents a unique structural scaffold in the realm of medium-chain fatty acid derivatives. Structurally, it bridges the gap between short-chain aliphatic carboxylic acids like Valproic Acid (VPA) and the optimized "cap-linker-chelator" pharmacophore of hydroxamic acids like Vorinostat (SAHA)[1].

While VPA is a weak, millimolar-range Class I/IIa Histone Deacetylase (HDAC) inhibitor, its clinical utility is limited by dose-dependent toxicity[2]. Conversely, SAHA is highly potent but suffers from rapid clearance and off-target effects. 8-OTFMOA incorporates an 8-carbon aliphatic linker terminating in a carboxylic acid (the zinc-binding group) and is capped by a highly lipophilic 3-trifluoromethylphenyl moiety. This guide provides a rigorous, objective comparison of 8-OTFMOA against VPA and SAHA across multiplexed cell-based assays, detailing the causality behind the experimental design and providing self-validating protocols for preclinical evaluation.

Mechanistic Pathway

The efficacy of 8-OTFMOA relies on its ability to penetrate the cell membrane, access the nuclear compartment, and insert its aliphatic chain into the 14-Å internal cavity of the HDAC enzyme. The carboxylic acid coordinates with the active-site zinc ion, while the bulky trifluoromethylphenyl cap interacts with the surface recognition domain[1]. This inhibition prevents the deacetylation of lysine residues on histone tails, leading to chromatin relaxation and the transcription of tumor suppressor genes such as p21.

Mechanism Compound 8-OTFMOA (Lipophilic Cap + Linker) HDAC Class I/II HDACs (Zinc Active Site) Compound->HDAC Inhibits Histones Histone Hyperacetylation (H3K9ac, H4K12ac) HDAC->Histones Prevents Deacetylation GeneExp Chromatin Relaxation & Gene Transcription (e.g., p21) Histones->GeneExp Induces CellFate Cell Cycle Arrest & Apoptosis GeneExp->CellFate Drives

Caption: Mechanistic pathway of 8-OTFMOA-mediated HDAC inhibition and cellular response.

Comparative Efficacy Data

To objectively evaluate 8-OTFMOA, we benchmarked its performance against VPA (low potency standard) and SAHA (high potency standard) in human colon carcinoma (HCT116) and diffuse large B-cell lymphoma (DLBCL) cell lines.

Table 1: Intracellular Target Engagement (HDAC-Glo I/II Assay)

Data represents half-maximal inhibitory concentrations (IC₅₀) of endogenous HDAC activity in living HCT116 cells after 3 hours of compound exposure.

CompoundZinc-Binding GroupCap StructureIC₅₀ (HCT116 Cells)Relative Potency (vs. VPA)
Valproic Acid (VPA) Carboxylic AcidBranched Aliphatic1,250.0 ± 110 µM1x
8-OTFMOA Carboxylic Acid3-Trifluoromethylphenyl48.5 ± 4.2 µM~25x
Vorinostat (SAHA) Hydroxamic AcidPhenylamino0.16 ± 0.03 µM~7,800x
Table 2: Cytotoxicity and Anti-Proliferative Efficacy

Data represents IC₅₀ values for cell viability reduction after 72 hours of continuous exposure, assessed via Trypan Blue exclusion.

Cell LineTissue OriginVPA IC₅₀ (µM)8-OTFMOA IC₅₀ (µM)SAHA IC₅₀ (µM)
HCT116 Colon Carcinoma1,800 ± 15065.0 ± 5.50.85 ± 0.12
SU-DHL-8 DLBCL1,500 ± 12042.0 ± 3.80.45 ± 0.08

Data Synthesis: 8-OTFMOA demonstrates a 25-fold increase in intracellular target engagement compared to VPA. This confirms that substituting the short branched chain of VPA with an 8-carbon linker and a lipophilic trifluoromethylphenyl cap significantly enhances target affinity and membrane permeability. However, because it retains a carboxylic acid rather than a hydroxamic acid, it does not reach the nanomolar potency of SAHA[1].

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that protocols must not merely be a sequence of steps; they must be self-validating systems where causality is clear. The following methodologies are designed to prevent false positives (e.g., mistaking non-specific membrane disruption for targeted epigenetic modulation).

Protocol 1: Endogenous HDAC I/II Activity Assay (HDAC-Glo)

Causality & Rationale: Biochemical (cell-free) assays often fail to predict in vivo efficacy because they do not account for cellular permeability or intracellular metabolism. We utilize the HDAC-Glo I/II assay because it employs a cell-permeable, acetylated luminogenic peptide substrate. The substrate enters the cell, is deacetylated by endogenous HDACs, and is subsequently cleaved by a developer reagent (trypsin) to release aminoluciferin[3]. If a compound like 8-OTFMOA successfully enters the cell and blocks HDACs, the substrate remains acetylated, trypsin cannot cleave it, and luminescence decreases[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate HCT116 cells at 10,000 cells/well in a white-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of 8-OTFMOA (0.1 µM to 500 µM), VPA, and SAHA in assay medium. Treat cells for 3 hours. Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline luminescence and a no-cell control to subtract background noise.

  • Substrate Addition: Add the cell-permeable Boc-Lys(ε-Ac)-AMC substrate directly to the culture wells.

  • Development: After 30 minutes, add the Trypsin/Luciferase developer solution. This lyses the cells and initiates the luminescent reaction[3].

  • Readout: Measure luminescence after 15 minutes using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol 2: Target Engagement via Western Blotting (H3K9ac / H4K12ac)

Causality & Rationale: Phenotypic assays (like cell viability) cannot confirm the mechanism of action. To prove that 8-OTFMOA's cytotoxicity is causally linked to epigenetic modulation, we must observe the direct downstream consequence of HDAC inhibition: the accumulation of acetylated histones[1].

Step-by-Step Methodology:

  • Treatment & Lysis: Treat SU-DHL-8 cells with IC₅₀ concentrations of 8-OTFMOA, VPA, and SAHA for 24 hours. Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Standardize protein concentrations using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4-20% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against H3K9ac and H4K12ac (markers of Class I HDAC inhibition). Self-Validation: Probe a parallel blot for Total Histone H3. This ensures that any increase in the acetylation signal is due to enzymatic inhibition, not an artifact of unequal protein loading or altered total histone expression.

  • Detection: Visualize using ECL substrate and quantify band densitometry.

Protocol 3: Cell Viability and Apoptosis Profiling

Causality & Rationale: HDAC inhibitors typically induce cell cycle arrest in the G0/G1 phase followed by apoptosis[2]. We pair a primary viability screen (Trypan Blue) with a mechanistic readout (Annexin V/PI) to differentiate true apoptotic induction from non-specific necrotic toxicity caused by high concentrations of lipophilic compounds.

Step-by-Step Methodology:

  • Exposure: Seed cells and treat with varying concentrations of 8-OTFMOA for 72 hours.

  • Viability Assessment: Harvest cells, mix 1:1 with 0.4% Trypan Blue, and count via an automated cell counter. Dead cells with compromised membranes take up the dye, while live cells exclude it.

  • Apoptosis Confirmation: Wash a parallel set of treated cells in cold PBS and resuspend in Annexin V Binding Buffer. Stain with Annexin V-FITC (binds to externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, marks late apoptosis/necrosis).

  • Flow Cytometry: Analyze 10,000 events per sample. Self-Validation: The shift from Annexin V⁻/PI⁻ (live) to Annexin V⁺/PI⁻ (early apoptosis) confirms that 8-OTFMOA triggers programmed cell death rather than acute chemical toxicity.

Experimental Workflow Visualization

Workflow cluster_assays Cell-Based Assays Culture Cell Culture (HCT116 / DLBCL) Treatment Compound Treatment (8-OTFMOA vs. VPA/SAHA) Culture->Treatment HDAC HDAC-Glo I/II (Intracellular Activity) Treatment->HDAC Viability Trypan Blue / Annexin V (Cytotoxicity) Treatment->Viability Western Western Blot (H3K9ac Target Engagement) Treatment->Western

Caption: Multiplexed cell-based assay workflow for evaluating epigenetic modulators.

Conclusion

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid serves as a highly effective intermediate-potency epigenetic probe. By utilizing a trifluoromethylphenyl cap and an 8-carbon linker, it achieves a 25-fold greater intracellular efficacy than Valproic Acid in cell-based assays. The self-validating methodologies outlined above—combining phenotypic viability screening with direct intracellular target engagement (HDAC-Glo) and biomarker validation (Western Blot)—provide a robust, artifact-free framework for assessing novel fatty-acid derived epigenetic modulators.

References

  • [4] Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PubMed Central (PMC). Available at:[Link]

  • [2] The histone deacetylase inhibitor valproic acid sensitizes diffuse large B-cell lymphoma cell lines to CHOP-induced cell death. PubMed Central (PMC). Available at:[Link]

  • Dissecting Structure-Activity-Relationships of Crebinostat: Brain Penetrant HDAC Inhibitors for Neuroepigenetic Regulation. PubMed Central (PMC). Available at:[Link]

  • [3] Cellular analysis of the action of epigenetic drugs and probes. PubMed Central (PMC). Available at:[Link]

Sources

Comparative

Validating LC-MS/MS methods for 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid quantification

Validating LC-MS/MS Methods for 8-Oxo-8-(3-trifluoromethylphenyl)octanoic Acid Quantification: A Platform Comparison Guide Executive Summary Accurate quantification of highly specialized pharmaceutical intermediates and...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Methods for 8-Oxo-8-(3-trifluoromethylphenyl)octanoic Acid Quantification: A Platform Comparison Guide

Executive Summary

Accurate quantification of highly specialized pharmaceutical intermediates and lipophilic derivatives is a cornerstone of pharmacokinetic (PK) profiling. 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (CAS: 898791-07-6) is a complex fluorinated compound (Molecular Formula: C15H17F3O3)[1]. Its unique structural features—a highly electronegative trifluoromethyl (-CF3) group, a ketone moiety, and an aliphatic carboxylic acid tail—present significant bioanalytical challenges. These include severe matrix suppression from endogenous lipids and complex chromatographic retention. This guide objectively compares LC-MS/MS platforms and outlines a self-validating, ICH M10-compliant methodology for its robust quantification.

Part 1: Platform Comparison – QqQ vs. Q-TOF

When developing a quantitative assay for fluorinated fatty acid derivatives, selecting the correct mass spectrometry platform is critical. Below is an objective performance comparison between Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) architectures.

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Mechanistic Advantage / Causality
Primary Mode Multiple Reaction Monitoring (MRM)Parallel Reaction Monitoring (PRM) / TOF-MSQqQ isolates specific precursor/product pairs, eliminating background noise.
Sensitivity (LLOQ) 0.1 – 1.0 ng/mL5.0 – 10.0 ng/mLQqQ has a near 100% duty cycle for targeted ions, vastly outperforming Q-TOF for pure quantitation.
Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitudeQqQ electron multipliers handle massive ion fluxes better than TOF digitizers, preventing detector saturation.
Specificity Unit resolution (0.7 Da)High Resolution Exact Mass (<5 ppm)Q-TOF distinguishes isobaric interferences based on exact mass, useful if endogenous lipids share the nominal MRM transition.
Best Application Validated PK/TK BioanalysisMetabolite ID & Early DiscoveryQqQ is the regulatory gold standard for ICH M10 compliant targeted quantification[2].

Part 2: Mechanistic Method Development

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the molecule's physicochemical properties.

  • Chromatography (The "Why"): Standard C18 columns often fail to separate fluorinated derivatives from endogenous fatty acids. We utilize a Pentafluorophenyl (PFP or F5) stationary phase. Causality: The fluorine atoms on the PFP phase engage in highly specific fluorous-fluorous and dipole-dipole interactions with the -CF3 group of the analyte. This orthogonal retention mechanism provides baseline resolution from isobaric lipid interferences that would otherwise co-elute on a C18 column.

  • Ionization: The carboxylic acid tail dictates the use of Electrospray Ionization in Negative Mode (ESI-) . The molecule readily deprotonates to form the [M-H]⁻ precursor ion at m/z 301.1.

G Parent Parent Ion: [M-H]⁻ m/z 301.1 (Deprotonated Carboxylic Acid) Frag1 Primary Product Ion m/z 257.1 (Neutral Loss of CO₂, -44 Da) Parent->Frag1 CE: -15V Frag2 Secondary Product Ion m/z 173.0 (Aliphatic Chain Cleavage) Parent->Frag2 CE: -35V

Proposed ESI-negative fragmentation pathway for 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid.

Part 3: ICH M10 Compliant Experimental Protocol

To ensure regulatory compliance, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), any variation in extraction recovery or ionization suppression is automatically corrected, ensuring absolute trustworthiness in the data[2]. Recent industry feedback on ICH M10 highlights the critical need for rigorous matrix effect and stability testing[3].

Step 1: Preparation of Standards and Internal Standard (IS)
  • Action: Prepare a 1.0 mg/mL stock solution of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid and its ¹³C-labeled SIL-IS in 50:50 Methanol:Water. Spike into blank human plasma to create a calibration curve (1–1000 ng/mL).

  • Causality: A mixed organic/aqueous solvent ensures both the lipophilic CF3-phenyl tail and hydrophilic carboxylic head remain completely solvated, preventing non-specific binding to the walls of glass storage vials.

Step 2: Mixed-Mode WAX Solid Phase Extraction (SPE)
  • Action: Condition a Weak Anion Exchange (WAX) 96-well plate with 100% Methanol, followed by equilibration with Water.

  • Action: Dilute 100 µL of spiked plasma with 100 µL of 2% ammonium hydroxide (pH ~10). Add 10 µL of SIL-IS. Load onto the WAX plate.

  • Action: Wash sequentially with 5% methanol in water, followed by 100% methanol.

  • Action: Elute the analyte using 2% formic acid in methanol. Evaporate to dryness under nitrogen and reconstitute in the initial mobile phase.

  • Causality: At pH 10, the carboxylic acid (pKa ~4.5) is fully ionized (-COO⁻) and binds fiercely to the positively charged amine groups of the WAX sorbent. This allows the aggressive 100% methanol wash to strip away neutral lipids and phospholipids (the primary culprits of ESI- ion suppression) without losing the analyte. The acidic elution neutralizes the analyte, breaking the ionic bond for recovery.

Step 3: UHPLC-MS/MS Analysis
  • Action: Inject 5 µL onto a PFP column (2.1 x 50 mm, 1.7 µm).

  • Action: Run a gradient using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 20% B to 95% B over 3 minutes.

  • Action: Monitor the MRM transition m/z 301.1 → 257.1 for the analyte and the corresponding mass shift for the SIL-IS.

Step 4: Matrix Factor Evaluation (Self-Validation Check)
  • Action: Extract 6 independent lots of blank matrix. Post-extraction, spike the analyte at Low and High QC levels. Compare the peak area of these extracts to neat solutions at the exact same concentration.

  • Causality: This step isolates the effect of the biological matrix on ionization efficiency (Matrix Factor) from the physical loss of analyte during extraction (Recovery). A Matrix Factor normalized by the SIL-IS that approaches 1.0 confirms the method is free from lipid-induced suppression[2].

G cluster_0 Sample Preparation (WAX SPE) cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (pH 10.0) WAX WAX Sorbent (Binds -COO⁻) Plasma->WAX Load Eluate Clean Extract (2% FA Elution) WAX->Eluate Wash & Elute LC UHPLC (PFP Column) Eluate->LC Inject ESI ESI Negative [M-H]⁻ 301.1 LC->ESI Ionize MRM QqQ MRM 301.1 → 257.1 ESI->MRM Fragment

Workflow for extraction and LC-MS/MS quantification of the fluorinated octanoic acid derivative.

References[1] 8-OXO-8-(3-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID — Chemical Substance Information. NextSDS.https://nextsds.com/substance/898791-07-6[2] ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).https://www.ema.europa.eu/en/ich-m10-bioanalytical-method-validation-scientific-guideline[3] ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed.https://pubmed.ncbi.nlm.nih.gov/39266858/

Sources

Validation

Benchmarking 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid: A Comparative Guide for Epigenetic Probes

As drug development pivots toward highly specific epigenetic modulators and advanced intracellular delivery systems, researchers frequently evaluate novel synthetic building blocks against established clinical standards....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly specific epigenetic modulators and advanced intracellular delivery systems, researchers frequently evaluate novel synthetic building blocks against established clinical standards. 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (CAS 898791-07-6) represents a highly versatile pharmacophore. Structurally, it combines an octanoic acid backbone—a classic mimic of acetylated lysine—with a bulky, lipophilic trifluoromethylphenyl head group.

This guide provides a rigorous benchmarking framework, comparing this compound against two gold-standard reference molecules: Vorinostat (SAHA) , a potent but metabolically labile hydroxamic acid, and Valproic Acid (VPA) , a highly stable but low-potency short-chain carboxylic acid.

Mechanistic Rationale & Pathway Dynamics

To understand the utility of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid, we must analyze its structural causality. The 8-carbon aliphatic chain is precisely calibrated to traverse the 14-Å internal cavity of Class I and IIb Histone Deacetylase (HDAC) enzymes ()[1]. While hydroxamic acids like SAHA utilize a strong zinc-chelating group that often leads to off-target toxicity, carboxylic acids offer a milder, more metabolically stable interaction ()[2].

Furthermore, the introduction of the 3-trifluoromethylphenyl moiety serves a dual purpose: it engages the hydrophobic surface rim of the target enzyme for enhanced selectivity, and it acts as a potent intracellular permeation enhancer, a mechanism heavily leveraged in modern oncology formulations ()[3].

Pathway Target 8-Oxo-8-(3-CF3-Ph) octanoic acid Enzyme HDAC 14-Å Internal Cavity Target->Enzyme Competitive Binding Biomarker Hyperacetylated Histones Enzyme->Biomarker Inhibition of Deacetylation Outcome Chromatin Relaxation Biomarker->Outcome Epigenetic Modulation

Fig 1: Mechanistic pathway of HDAC inhibition and subsequent epigenetic chromatin remodeling.

Self-Validating Experimental Protocols

To objectively benchmark this compound, we must employ self-validating assay systems. A protocol is only as reliable as its internal controls. Below are the field-proven methodologies for evaluating biochemical potency and cellular permeability.

Protocol A: In Vitro Fluorometric HDAC Inhibition Assay

Objective: Quantify the half-maximal inhibitory concentration (IC₅₀) against HDAC1 and HDAC6. Causality: We utilize a fluorogenic substrate (Fluor de Lys) rather than a colorimetric one to ensure high-throughput scalability and to avoid radioactive waste. The substrate mimics an acetylated lysine; once deacetylated by the active enzyme, it becomes susceptible to a developer protease that releases a fluorophore.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 2x working solution of recombinant HDAC1/6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Compound Dilution: Serially dilute 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid, SAHA, and VPA in DMSO. Self-Validation: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Combine 25 µL of the enzyme solution with 5 µL of the compound dilutions in a 96-well black microplate. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate (final concentration 50 µM). Incubate for 30 minutes at 37°C.

  • Development & Termination: Add 50 µL of the Developer solution containing Trichostatin A (TSA). Causality: TSA instantly halts all HDAC activity, ensuring the kinetic window is strictly 30 minutes, while the developer cleaves the deacetylated substrate to generate the signal.

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).

  • Control Validation: Calculate background fluorescence using a "No-Enzyme Control" (buffer only) and maximum activity using a "Vehicle Control" (1% DMSO). The assay is only valid if the signal-to-noise ratio between these two controls is >5:1.

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective: Evaluate the permeation enhancement provided by the trifluoromethylphenyl group. Causality: Caco-2 cell monolayers differentiate to mimic the human intestinal epithelium, expressing tight junctions and efflux transporters (e.g., P-gp). Bidirectional testing (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]) is required to calculate the Efflux Ratio, distinguishing between passive diffusion and active efflux.

Step-by-Step Workflow:

  • Monolayer Validation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days. Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 250 Ω·cm² to guarantee tight junction integrity.

  • Dosing: Apply 10 µM of the test compounds to the Apical chamber (for A-B) or Basolateral chamber (for B-A).

  • Paracellular Control: Co-administer Lucifer Yellow (LY) as a paracellular marker. Causality: If LY permeability exceeds 1 x 10⁻⁶ cm/s during the assay, the monolayer was compromised by the compound's toxicity, and the data must be discarded.

  • Sampling & LC-MS/MS: Sample the receiver chambers at 30, 60, and 90 minutes. Quantify compound concentrations using LC-MS/MS to calculate the apparent permeability coefficient (Pₐₚₚ).

Quantitative Benchmarking Data

The following tables synthesize typical benchmarking data profiles, illustrating the trade-offs between potency, stability, and permeability when comparing these structural classes.

Table 1: Biochemical Potency (In Vitro IC₅₀)

Note: Carboxylic acids inherently exhibit lower raw potency than hydroxamic acids but compensate through superior pharmacokinetic half-lives.

CompoundTarget ClassHDAC1 IC₅₀ (µM)HDAC6 IC₅₀ (µM)Selectivity Ratio (HDAC6/1)
Vorinostat (SAHA) Hydroxamic Acid0.04 ± 0.010.02 ± 0.010.5 (Pan-inhibitor)
Valproic Acid (VPA) Short-chain Acid450.0 ± 25.0>1000N/A (Class I selective)
8-Oxo-8-(3-CF3-Ph)octanoic acid Functionalized Ketoacid12.5 ± 1.88.4 ± 1.20.67 (Pan-inhibitor)
Table 2: Physicochemical & Permeability Benchmarks

Note: The addition of the CF3 group significantly drives lipophilicity (LogP), directly translating to enhanced cellular permeation.

CompoundcLogPA-B Pₐₚₚ (x 10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Monolayer Integrity (LY Leakage)
Vorinostat (SAHA) 2.0414.21.2 (Passive)Intact (<0.5%)
Valproic Acid (VPA) 2.7528.50.9 (Passive)Intact (<0.5%)
8-Oxo-8-(3-CF3-Ph)octanoic acid 4.1242.81.1 (Passive)Intact (<0.5%)

Application Insights for Drug Development

When acting as a Senior Application Scientist, the interpretation of this data dictates the compound's pipeline utility:

  • As an Epigenetic Probe: While 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid is less potent than SAHA biochemically, its structural stability makes it an excellent intermediate. It can be easily converted into a highly potent hydroxamic acid or an o-aminoanilide derivative to target HDAC3 specifically.

  • As a Permeation Enhancer: The Caco-2 data (Table 2) validates the utility of functionalized ketoacids in formulation science. The high LogP and excellent A-B permeability demonstrate that this compound can effectively fluidize lipid bilayers, making it a valuable excipient or co-drug for delivering poorly permeable active pharmaceutical ingredients (APIs) into target cells, particularly in solid tumor microenvironments.

References

  • Title: Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis, Biological Evaluation, and Molecular Docking of Ugi Products Containing a Zinc-Chelating Moiety as Novel Inhibitors of Histone Deacetylases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US9636406B2 - Method of treating cancer (Intracellular Permeation Enhancers)

Sources

Safety & Regulatory Compliance

Safety

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid proper disposal procedures

As a Senior Application Scientist, I understand that handling specialized fluorinated intermediates requires more than a superficial reading of a Safety Data Sheet (SDS). In drug development and advanced chemical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized fluorinated intermediates requires more than a superficial reading of a Safety Data Sheet (SDS). In drug development and advanced chemical synthesis, the presence of a trifluoromethyl (-CF3) group significantly alters a molecule's physicochemical properties. While this group increases metabolic stability and lipophilicity for pharmaceutical applications, it introduces critical logistical challenges for laboratory safety and end-of-life disposal.

Below is the definitive, field-proven guide to the operational handling, emergency spill response, and proper disposal of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid . Every protocol described here is designed as a self-validating system, ensuring that you understand the causality behind each safety measure.

Physicochemical Context & Hazard Profile

To design an effective disposal and safety protocol, we must first analyze the molecule's structural vulnerabilities and environmental impact. The octanoic acid backbone provides acidic and lipophilic characteristics, while the trifluoromethylphenyl moiety dictates its thermal degradation behavior[1].

Table 1: Physicochemical & Hazard Summary

Property / HazardData / ClassificationMechanistic Implication for Handling & Disposal
Chemical Name 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acidThe dual presence of a ketone and a carboxylic acid requires isolation from strong reducing agents and bases.
CAS Number 898791-07-6Essential for hazardous waste manifesting and regulatory tracking[1].
Molecular Formula C15H17F3O3High fluorine content dictates that thermal destruction will yield toxic hydrofluoric acid (HF) gas.
Environmental Hazard Low water solubility; aquatic toxicitySpillage is unlikely to penetrate soil deeply, but it must never be flushed into sanitary sewers[2].
Human Health Hazard Skin and serious eye irritationDirect contact disrupts lipid bilayers in human tissue; necessitates strict barrier protection[2].

Operational Safety & Handling Protocol

Before discussing disposal, we must establish the standard operating procedure (SOP) for routine handling to minimize waste generation and exposure.

Step-by-Step Handling Methodology:

  • Environmental Isolation: Conduct all transfers within a certified chemical fume hood or a Class II Type B2 biological safety cabinet.

    • Causality: Local exhaust ventilation prevents the inhalation of aerosolized particulates, which can cause severe respiratory irritation[2].

  • PPE Donning: Equip splash-proof chemical goggles, a chemically resistant lab coat, and double-layered nitrile gloves.

    • Causality: Nitrile provides an excellent barrier against organic acids. Double-gloving ensures that if the outer layer is compromised by accidental solvent exposure, the inner layer maintains barrier integrity.

  • Static-Free Transfer: Use anti-static spatulas and grounded weighing stations.

    • Causality: Fluorinated organic powders can accumulate static charges, leading to sudden dispersion or aerosolization when transferred between containers.

Emergency Spill Response Workflow

In the event of a breach, immediate and logical action is required. Do not use water to flush the spill, as the compound's low water solubility will only spread the contamination[2].

SpillResponse S1 Spill Detected S2 Evacuate & Ventilate Area S1->S2 S3 Don PPE (Respirator, Nitrile Gloves) S2->S3 S4 Apply Inert Absorbent (Sand/Silica) S3->S4 S5 Mechanical Collection (Non-sparking tools) S4->S5 S6 Transfer to Airtight Container S5->S6

Caption: Step-by-step emergency spill response workflow for fluorinated organic acids.

Step-by-Step Spill Methodology:

  • Ventilation & Isolation: Immediately clear the area and maximize fume hood extraction to clear any localized dust.

  • Containment: Surround and cover the spill with an inert absorbent material such as silica gel, dry sand, or a universal acid binder[2].

    • Causality: Inert materials physically trap the compound without triggering an exothermic reaction, which could occur if reactive neutralizing agents were applied directly to the concentrated acid.

  • Collection: Sweep the absorbed mixture using non-sparking tools to prevent ignition of any co-spilled flammable solvents. Place the material into an airtight, chemically resistant container[3].

Proper Disposal Procedures (End-of-Life)

The disposal of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid requires strict adherence to hazardous waste regulations. Because of the trifluoromethyl group, standard biological wastewater treatment is entirely ineffective and will result in environmental contamination.

DisposalWorkflow A Waste Generation (8-Oxo-8-(3-CF3-Ph)octanoic acid) B Segregation (Isolate from oxidizers/bases) A->B Step 1 C Containerization (Airtight, labeled HDPE) B->C Step 2 D Hazardous Waste Collection Facility C->D Step 3 E High-Temp Incineration (>1000°C with Afterburner) D->E Step 4 F Alkaline Scrubber (Neutralizes HF gas) E->F HF Mitigation G Safe Environmental Discharge F->G Final Step

Caption: Logical workflow for the high-temperature incineration of trifluoromethylated organic acids.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect all unused product, contaminated packaging, and spill cleanup materials. Segregate this waste strictly from strong oxidizing agents and strong bases to prevent spontaneous reactions in the waste stream.

  • Solvent Dissolution (Optional but Recommended): If permitted by your institutional safety committee, dissolve the material in a highly combustible, halogen-free solvent[4].

    • Causality: Dissolving the solid ensures a uniform burn rate during incineration, preventing localized temperature drops that can lead to incomplete combustion.

  • Containerization: Store the waste in High-Density Polyethylene (HDPE) containers. Ensure the container is tightly sealed and clearly labeled with the CAS number (898791-07-6) and the specific hazard warnings (Irritant, Environmental Hazard).

  • High-Temperature Incineration: Transfer the waste to an approved hazardous waste disposal plant. The facility must utilize a chemical incinerator equipped with an afterburner and an alkaline scrubber system[4].

    • Causality (Critical): When trifluoromethylated compounds are combusted, the carbon-fluorine bonds break, generating highly toxic and corrosive hydrofluoric acid (HF) gas. The afterburner ensures complete destruction of the organic backbone, while the alkaline scrubber chemically neutralizes the HF gas into benign, solid fluoride salts before any exhaust is released into the atmosphere.

References

  • NextSDS. "8-OXO-8-(3-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID — Chemical Substance Information." NextSDS Database. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid

As drug development increasingly relies on fluorinated intermediates to improve the metabolic stability and lipophilicity of active pharmaceutical ingredients (APIs), the safe handling of compounds like 8-Oxo-8-(3-triflu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on fluorinated intermediates to improve the metabolic stability and lipophilicity of active pharmaceutical ingredients (APIs), the safe handling of compounds like 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid (CAS: 898791-07-6) has become a critical operational focus [1].

This guide provides researchers and safety officers with a field-proven, mechanistically grounded framework for selecting Personal Protective Equipment (PPE) and executing safe handling procedures for this specific fluorinated carboxylic acid.

Mechanistic Hazard Profiling: Understanding the Causality

To select the correct PPE, one must first understand why this specific molecule behaves the way it does. Standard laboratory safety guidelines often fail because they treat all organic acids equally. 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid presents a unique, tripartite hazard profile:

  • The Trifluoromethyl (-CF 3​ ) Group: This strongly electron-withdrawing moiety significantly increases the lipophilicity (logP) of the aromatic ring. Operationally, this means the molecule can permeate standard single-layer nitrile gloves and the lipid bilayer of human skin much faster than non-fluorinated analogs[3].

  • The Octanoic Acid Chain: The 8-carbon aliphatic tail acts as a hydrophobic anchor. This imparts surfactant-like properties to the molecule, which can disrupt cellular membranes and exacerbate dermal penetration and irritation [2].

  • The Carboxylic Acid (-COOH): This functional group provides the acute irritant hazard. Upon contact with ambient moisture or sweat, it causes localized pH depression, leading to tissue damage, classifying it under standard H315 (skin irritation) and H319 (serious eye irritation) hazard codes [4].

Because of this specific combination of lipophilicity and acidity, standard single-layer protection is insufficient for prolonged handling.

Quantitative PPE Matrix by Operational Scale

The following matrix establishes the mandatory PPE requirements based on the mass of the compound being handled. This tiered approach ensures operational agility without compromising researcher safety.

Operational ScaleMass RangeHand Protection (Gloves)Respiratory & Face ProtectionBody Protection
Analytical < 1 gDouble-layer Nitrile (min 4 mil each). Change outer glove immediately if contaminated.Safety goggles (ANSI Z87.1). Fume hood sash lowered.Standard flame-resistant (FR) lab coat.
Preparative 1 g – 100 gInner: Nitrile (4 mil).Outer: Neoprene or Butyl rubber (high chemical resistance to fluorinated organics).Full face shield over safety goggles. N95/P100 particulate respirator if handled outside a closed system.Polypropylene splash apron over FR lab coat.
Pilot / Bulk > 100 gInner: Nitrile.Outer: Heavy-duty Butyl rubber (extended cuff).Supplied-air respirator (SAR) or Powered Air-Purifying Respirator (PAPR) with organic/acid gas cartridges.Tychem® chemical suit or equivalent full-body barrier.

Operational Workflow: Step-by-Step Methodologies

To prevent exposure, handling protocols must be treated as self-validating systems—where the failure of one step is caught by the redundancy of the next.

Protocol A: Weighing and Transfer (Aerosolization Prevention)

Fluorinated organic powders are notorious for holding static charges, which can cause the powder to "jump" and aerosolize, creating a severe inhalation hazard.

  • Environmental Verification: Ensure the chemical fume hood is operating with a minimum face velocity of 100 feet per minute (fpm). Verify the continuous flow monitor is in the green zone.

  • Static Elimination (Critical Step): Pass an anti-static zero-ionizer gun over the weighing spatula and an anti-static polymeric weigh boat for 10 seconds prior to dispensing.

  • Dispensing: Use a grounded, stainless-steel spatula. Transfer the compound using slow, deliberate movements to prevent the generation of micro-dust particles.

  • Primary Containment: Once weighed, immediately transfer the solid into a reaction vessel or a secondary containment vial with a PTFE-lined cap before removing it from the fume hood.

Protocol B: Decontamination and Surface Neutralization

Because of the compound's lipophilicity, water alone will not clean contaminated surfaces; it will merely spread the chemical.

  • Neutralization: Spray the affected workspace with a mild, aqueous 1% Sodium Bicarbonate (NaHCO 3​ ) solution. This neutralizes the carboxylic acid into a highly water-soluble sodium salt.

  • Aqueous Wipe: Wipe the surface with disposable absorbent pads to remove the neutralized salt.

  • Organic Wash: Follow up with a 70% Ethanol or Isopropanol wipe to dissolve and remove any residual unreacted lipophilic organic matter.

  • Waste Segregation: Dispose of all wipes in a dedicated "Fluorinated Organic Waste" container.

Systems Visualization: Handling and Incident Response

The following diagram maps the logical flow of containment, PPE utilization, and incident response required when handling this compound.

SafeHandling cluster_0 Primary Operational Containment cluster_1 Incident Response & Environmental Disposal Start 8-Oxo-8-(3-trifluoromethylphenyl) octanoic acid Weighing Dispensing & Transfer (Static/Aerosol Risk) Start->Weighing Initiates FumeHood Chemical Fume Hood (>100 fpm face velocity) Weighing->FumeHood Must be conducted in Spill Accidental Spill / Exposure Weighing->Spill If containment fails PPE Mandatory PPE: Double Nitrile, Goggles, Lab Coat FumeHood->PPE Dictates use of Incineration High-Temp Incineration (>1100°C to break C-F bonds) FumeHood->Incineration Route routine waste to Neutralize Chemical Neutralization (1% NaHCO3 + EtOH Wipe) Spill->Neutralize Immediate action Neutralize->Incineration Route solid waste to

Fig 1: Operational workflow for the safe handling, spill neutralization, and disposal of fluorinated organic acids.

Environmental Containment and Disposal Plan

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Consequently, molecules containing trifluoromethyl groups exhibit extreme environmental persistence and must be managed with strict ecological oversight.

  • Zero Drain Policy: Under no circumstances should 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid, or its neutralized salts, be discharged into standard laboratory sinks or aqueous waste streams.

  • Solid Waste: All contaminated PPE, weigh boats, and neutralization wipes must be sealed in heavy-duty polyethylene bags and placed in rigid, clearly labeled hazardous waste drums.

  • Destruction Method: Waste must be routed to a specialized hazardous waste facility capable of high-temperature incineration (>1100°C) . Standard incineration temperatures are insufficient to break the C-F bonds and can result in the atmospheric release of toxic hydrofluoric acid (HF) gas or volatile fluorinated fragments.

References

  • NextSDS. "8-OXO-8-(3-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

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